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  • Product: 5,7-Dimethoxyquinolin-4-amine
  • CAS: 1249443-89-7

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 5,7-Dimethoxyquinolin-4-amine Derivatives: In Vitro Dynamics, Angiogenesis Inhibition, and Apoptotic Pathways

Executive Summary The 4-aminoquinoline scaffold has historically been recognized for its potent antimalarial properties, functioning primarily through the inhibition of parasitic hematin polymerization. However, modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold has historically been recognized for its potent antimalarial properties, functioning primarily through the inhibition of parasitic hematin polymerization. However, modern drug development has revealed that targeted functionalization of this core can drastically alter its pharmacological profile. Specifically, the introduction of electron-donating methoxy groups at the 5 and 7 positions—yielding the 5,7-dimethoxyquinolin-4-amine pharmacophore—shifts the molecule's binding affinity toward human oncogenic and angiogenic targets.

This technical whitepaper provides an in-depth analysis of the in vitro mechanism of action (MoA) of the most extensively characterized derivative in this class: 5,7-dimethoxy-2-phenyl-N-propylquinolin-4-amine (DMPPQA) . By dissecting its dual role as an angiogenesis inhibitor and an apoptosis inducer [1], this guide serves as a comprehensive resource for researchers designing targeted therapies for aggressive carcinomas.

Chemical Rationale and Target Shifting

The structural evolution from a standard antimalarial 4-aminoquinoline to an antitumor agent relies heavily on steric and electronic modulation [2]. The 5,7-dimethoxy substitution increases the electron density of the quinoline ring, altering its hydrogen-bonding capabilities and lipophilicity. When coupled with a 2-phenyl ring and an N-propyl chain, the resulting compound (DMPPQA) demonstrates high affinity for the hydrophobic pockets of human kinases and regulatory proteins, effectively decoupling the molecule from its historical antimalarial targets and repurposing it as a potent cytotoxic agent against human colon cancer (HCT-116) and human umbilical vein endothelial cells (HUVECs) [3].

In Vitro Cytotoxicity & Cellular Dynamics

To establish the baseline efficacy of DMPPQA, quantitative cytotoxicity profiling is conducted using highly specific in vitro models. HCT-116 cells are utilized as a model for aggressive, angiogenesis-dependent colorectal carcinoma, while HUVECs serve as the gold standard for evaluating endothelial cell dynamics and anti-angiogenic potential.

Quantitative Data Summary

The cytotoxic activity of DMPPQA is both concentration- and time-dependent. The table below summarizes the inhibitory concentration (IC50) metrics established after 72 hours of continuous exposure [1].

Cell LineTissue OriginIC50 at 72h (µM)Primary Mechanism Observed
HCT-116 Human Colon Carcinoma1.26Apoptosis (Intrinsic Mitochondrial Pathway)
HUVEC Umbilical Vein Endothelium7.43Angiogenesis Inhibition & Endothelial Apoptosis

Data indicates that HCT-116 cells are highly sensitive to the 5,7-dimethoxyquinolin-4-amine derivative, achieving nanomolar to low-micromolar efficacy comparable to established chemotherapeutics.

Mechanism of Action: Dual-Pathway Disruption

DMPPQA does not rely on a single cytotoxic mechanism; rather, it dismantles tumor progression through a dual-axis blockade: inhibiting vascular endothelial growth factor (VEGF) expression and triggering the intrinsic apoptotic cascade [1].

Axis 1: Angiogenesis Inhibition

Tumor survival is contingent upon the formation of new capillary networks (angiogenesis). DMPPQA actively downregulates the expression of VEGF protein. By depleting VEGF, the compound starves the tumor microenvironment of the primary signaling molecule required for HUVEC proliferation, migration, and tube formation.

Axis 2: The Intrinsic Apoptotic Cascade

In parallel to starving the tumor of blood supply, DMPPQA induces programmed cell death via the p53-mediated intrinsic mitochondrial pathway. The compound upregulates the tumor suppressor protein p53, which subsequently alters the Bax/Bcl-2 ratio (upregulating pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2). This shift compromises mitochondrial membrane integrity, leading to the release of Cytochrome C into the cytosol. Cytochrome C triggers the cleavage and activation of Caspase-9 and Caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP) and irreversible cellular apoptosis.

MoA_Pathway DMPPQA DMPPQA (5,7-dimethoxyquinolin-4-amine core) VEGF VEGF Expression DMPPQA->VEGF p53 p53 Activation DMPPQA->p53 Angio Inhibition of Angiogenesis VEGF->Angio BaxBcl2 Bax Upregulation / Bcl-2 Downregulation p53->BaxBcl2 Mito Mitochondrial Membrane Depolarization BaxBcl2->Mito CytC Cytochrome C Release Mito->CytC Caspase Caspase-9 & Caspase-3 Activation CytC->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis (HCT-116 & HUVEC) PARP->Apoptosis

Fig 1: DMPPQA-induced apoptotic and anti-angiogenic signaling pathways in HCT-116 and HUVEC cells.

Experimental Protocols & Self-Validating Systems

To ensure high scientific integrity (E-E-A-T), the in vitro evaluation of 5,7-dimethoxyquinolin-4-amine derivatives must employ self-validating experimental designs. The following methodologies detail the causal logic and internal controls required to accurately map this MoA.

Exp_Workflow Cell Cell Culture (HCT-116 & HUVEC) Dose DMPPQA Treatment (Concentration Gradient) Cell->Dose MTT MTT Assay (Viability & IC50) Dose->MTT Hoechst Hoechst 33258 (Nuclear Morphology) Dose->Hoechst Western Western Blot (Protein Expression) Dose->Western Val1 Self-Validation: Replicate Consistency MTT->Val1 Val2 Self-Validation: Apoptotic Body Count Hoechst->Val2 Val3 Self-Validation: Actin Normalization Western->Val3

Fig 2: Self-validating in vitro experimental workflow for evaluating DMPPQA cytotoxicity.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Purpose: To quantify the metabolic inhibition of cells exposed to DMPPQA. Causality & Validation: We utilize a time-course gradient (24h, 48h, 72h) to validate that the observed cytotoxicity is a sustained pharmacological mechanism rather than a transient solvent shock. A vehicle control (0.1% DMSO) ensures the solvent is non-toxic.

  • Seeding: Seed HCT-116 and HUVEC cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and apply DMPPQA in a concentration gradient (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate for the designated time points (24h, 48h, 72h).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Nuclear Morphology (Hoechst 33258 Staining)

Purpose: To visually confirm that cell death is occurring via apoptosis rather than non-specific necrosis. Causality & Validation: Hoechst 33258 binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation result in bright blue fluorescent "apoptotic bodies." By confirming these morphological hallmarks, we validate the metabolic data obtained in Protocol A.

  • Seeding & Treatment: Seed cells in 6-well plates. Treat with the established IC50 concentration of DMPPQA for 48 hours.

  • Fixation: Wash cells twice with ice-cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash with PBS, then add Hoechst 33258 staining solution (10 µg/mL) for 10 minutes in the dark.

  • Observation: Wash thoroughly with PBS and observe under a fluorescence microscope (excitation ~350 nm, emission ~461 nm). Count the percentage of cells exhibiting fragmented, hyper-condensed nuclei.

Protocol C: Mechanistic Protein Profiling (Western Blotting)

Purpose: To track the expression of specific proteins within the VEGF and apoptotic pathways. Causality & Validation: Probing for GAPDH or β -actin acts as a critical loading control, ensuring that any observed downregulation in VEGF or Bcl-2 is due to the drug's specific MoA, not unequal protein loading. Furthermore, probing for both pro-caspase-3 and cleaved-caspase-3 provides an internal stoichiometric validation of the activation cascade.

  • Lysis: Harvest treated cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Quantification: Centrifuge at 14,000 × g for 15 minutes. Collect the supernatant and quantify protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto a 10-12% SDS-PAGE gel. Run at 100V until sufficient separation is achieved.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V for 1 hour). Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibodies: Incubate overnight at 4°C with primary antibodies against VEGF, p53, Bax, Bcl-2, Caspase-9, Caspase-3, PARP, and GAPDH.

  • Detection: Wash with TBST (3 × 10 min). Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL chemiluminescence kit and capture the signal via digital densitometry.

Conclusion & Translational Outlook

The functionalization of the 4-aminoquinoline core into 5,7-dimethoxyquinolin-4-amine derivatives like DMPPQA represents a highly successful strategy in modern drug design. By simultaneously suppressing VEGF-driven angiogenesis and activating the p53/mitochondrial apoptotic axis, this compound addresses two of the most critical hallmarks of cancer. The self-validating in vitro workflows detailed in this guide provide a robust framework for researchers seeking to further optimize this scaffold for enhanced bioavailability and eventual in vivo translational studies.

References

  • Title: DMPPQA, a novel angiogenesis inhibitor, induces apoptosis in human colon cancer HCT-116 cells and HUVECs.
  • Title: Synthesis and antitumor activity of novel 4-aminoquinoline derivatives.
  • Title: A Review on Anticancer Potential of Bioactive Heterocycle Quinoline.
Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5,7-Dimethoxyquinolin-4-amine

Executive Summary In modern medicinal chemistry, the 4-aminoquinoline scaffold is a foundational pharmacophore widely recognized for its utility in antimalarial and antineoplastic drug design[1][2]. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 4-aminoquinoline scaffold is a foundational pharmacophore widely recognized for its utility in antimalarial and antineoplastic drug design[1][2]. As a Senior Application Scientist, I frequently leverage 5,7-dimethoxyquinolin-4-amine (CAS: 1249443-89-7) as a privileged building block. By strategically positioning electron-donating methoxy groups at the 5- and 7-positions, this molecule offers a unique electronic and steric profile that enhances target binding affinity—particularly in the context of kinase inhibition[3]. This guide details the structural parameters, mechanistic utility, and a self-validating synthetic workflow for utilizing this compound in advanced drug discovery pipelines.

Structural Elucidation and Physicochemical Data

Before initiating any synthetic campaign, precise physicochemical profiling is mandatory to predict solubility, reactivity, and chromatographic behavior. The 5,7-dimethoxyquinolin-4-amine molecule consists of a bicyclic quinoline core, an exocyclic primary amine at the C4 position, and two methoxy ethers at C5 and C7.

The quantitative structural parameters are summarized below:

ParameterValue
Chemical Name 5,7-dimethoxyquinolin-4-amine
CAS Registry Number 1249443-89-7[4][5]
Molecular Formula C11H12N2O2[5][6]
Molecular Weight 204.23 g/mol [4][5]
Monoisotopic Mass 204.08987 Da[6][7]
InChIKey OJBREKNTGDAYFQ-UHFFFAOYSA-N[6][7]
SMILES NC1=CC=NC2=CC(OC)=CC(OC)=C12[5]
Predicted[M+H]+ (LC-MS) 205.097 m/z[6]

Mechanistic Causality: The Role of 5,7-Dimethoxy Substitution

In rational drug design, structural modifications are never arbitrary. The 4-aminoquinoline core is classically recognized for its ability to intercalate with heme (in Plasmodium species)[1][2] or bind to the ATP-binding hinge region of receptor tyrosine kinases (RTKs)[3].

  • Electronic Modulation: The methoxy groups (-OCH3) at the 5 and 7 positions are strongly electron-donating via resonance. This increases the electron density of the entire quinoline ring system, which in turn elevates the pKa of the N1 quinoline nitrogen. A higher pKa ensures protonation in acidic microenvironments (such as the malarial food vacuole or the tumor microenvironment), driving target accumulation[1][2].

  • Steric and Lipophilic Tuning: The methoxy groups increase the overall lipophilicity (LogP) compared to the unsubstituted core, enhancing membrane permeability. Furthermore, the specific steric bulk of the 5,7-dimethoxy motif can lock the molecule into a favorable conformation within a kinase active site, effectively downregulating pathways like VEGF to induce tumor cell apoptosis[1].

Mechanism A 5,7-Dimethoxyquinolin- 4-amine Scaffold B Kinase Hinge Region Binding (ATP-competitive) A->B C VEGF / RTK Downregulation B->C D Inhibition of Angiogenesis C->D

Pharmacological pathway of 5,7-dimethoxy-4-aminoquinoline derivatives in tumor suppression.

Standardized Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

To synthesize functionalized derivatives of 5,7-dimethoxyquinolin-4-amine, we typically employ a two-step activation and amination sequence. The causality behind this approach relies on converting the relatively unreactive 4-hydroxy (or 4-oxo tautomer) into a highly electrophilic 4-chloro intermediate, which readily undergoes SNAr with various amines.

Workflow S1 1. Electrophilic Activation POCl3 + 5,7-dimethoxyquinolin-4-ol (Reflux) S2 2. S_N Ar Amination Ammonia/Amine + DIPEA in DMF (120°C) S1->S2 S3 3. Quench & Extraction Ice water quench + EtOAc partitioning S2->S3 S4 4. Chromatographic Resolution Silica gel (Hexane:EtOAc gradient) S3->S4 S5 5. Analytical Validation LC-MS [M+H]+ 205.097 & 1H-NMR S4->S5

Self-validating synthetic workflow for 4-aminoquinoline functionalization.

Step-by-Step Methodology:
  • Electrophilic Activation: Suspend 5,7-dimethoxyquinolin-4-ol in neat phosphorus oxychloride (POCl3). Causality: POCl3 acts as both solvent and chlorinating agent, converting the C4 hydroxyl into a superior leaving group (chloride). Reflux the mixture at 105°C for 3 hours.

  • Concentration and Quench: Remove excess POCl3 in vacuo. Carefully quench the residue with ice-cold saturated NaHCO3 to neutralize phosphoric acid byproducts. Extract the 4-chloro-5,7-dimethoxyquinoline intermediate with dichloromethane (DCM).

  • SNAr Amination: Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge HCl generated during the reaction. Introduce the desired amine (or methanolic ammonia to yield the primary amine). Heat to 120°C for 4–6 hours. Causality: The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack.

  • Isolation: Partition the reaction mixture between ethyl acetate (EtOAc) and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated.

  • Purification: Subject the crude product to flash column chromatography using a gradient of Hexane/EtOAc (typically transitioning to 5-10% Methanol in DCM for highly polar amines) to yield the pure 5,7-dimethoxyquinolin-4-amine derivative.

Analytical Validation System

Trustworthiness in chemical synthesis requires a strict, self-validating analytical loop. To confirm the successful synthesis of 5,7-dimethoxyquinolin-4-amine, the following analytical checkpoints must be met:

  • High-Resolution Mass Spectrometry (HRMS): The theoretical monoisotopic mass is 204.08987 Da[6][7]. Positive electrospray ionization (ESI+) must yield an[M+H]+ adduct peak at exactly m/z 205.097 [6]. Any deviation >5 ppm indicates an impurity or structural isomer.

  • 1H-NMR Spectroscopy (400 MHz, DMSO-d6):

    • The methoxy protons will appear as two distinct sharp singlets integrating to 3H each, typically around δ 3.8–4.0 ppm.

    • The C2 and C3 protons of the quinoline ring will present as characteristic doublets (J ≈ 5-6 Hz) in the aromatic region, confirming the integrity of the heterocyclic core.

    • A broad singlet integrating to 2H (exchangeable with D2O) will confirm the presence of the primary C4 amine.

References[6] Université du Luxembourg / PubChemLite. "5,7-dimethoxyquinolin-4-amine (C11H12N2O2) - Structural Information." PubChem CID 62192944.https://pubchem.ncbi.nlm.nih.gov/compound/62192944[4] AaronChem. "1249443-89-7 | 5,7-dimethoxyquinolin-4-amine."https://www.aaronchem.com/[5] BLD Pharm. "1249443-89-7 | 5,7-dimethoxyquinolin-4-amine Product Information."https://www.bldpharm.com/products/1249443-89-7.html[7] Université du Luxembourg / PubChemLite. "Explore - OJBREKNTGDAYFQ-UHFFFAOYSA-N." https://pubchem.ncbi.nlm.nih.gov/[1] ResearchGate. "Synthesis and antitumor activity of novel 4-aminoquinoline derivatives."https://www.researchgate.net/search/publication?q=Synthesis+and+antitumor+activity+of+novel+4-aminoquinoline+derivatives[3] BLD Pharm. "319492-82-5 | Protein Tyrosine Kinase/RTK Inhibitors."https://www.bldpharm.com/[2] University of Cape Town. "Synthesis and evaluation of hybrid compounds based on antimalarial and anticancer pharmacophores."https://open.uct.ac.za/

Sources

Foundational

A Technical Guide to Elucidating the Kinase Binding Affinity of Novel Quinoline-Based Inhibitors: A Case Study Approach

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest literature review, specific kinase binding affinity data for 5,7-dimethoxyquinolin-4-amine is not publicly a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific kinase binding affinity data for 5,7-dimethoxyquinolin-4-amine is not publicly available. This guide will, therefore, utilize closely related and well-documented 6,7-dimethoxyquinoline derivatives as a proxy to provide an in-depth technical framework for assessing the kinase binding profile of novel quinoline-based compounds. This approach ensures scientific integrity while delivering a practical and insightful resource for researchers in the field of kinase inhibitor discovery.

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups that can engage in specific interactions with biological targets. Within the vast human kinome, which comprises over 500 protein kinases, dysregulated kinase activity is a frequent driver of proliferative diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

Derivatives of the quinoline core, particularly those with dimethoxy substitutions, have shown significant promise as potent kinase inhibitors. For instance, various 4-anilino-6,7-dimethoxyquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase, a key player in cancer cell proliferation and metastasis.[1][2] Similarly, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives have been synthesized and evaluated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia.[3] These examples underscore the potential of the dimethoxyquinoline scaffold to interact with the ATP-binding site of various kinases, thereby blocking their catalytic function.

Given this context, a systematic evaluation of the binding affinity of novel dimethoxyquinoline derivatives, such as 5,7-dimethoxyquinolin-4-amine, to a panel of kinase targets is a critical step in elucidating their therapeutic potential and selectivity profile. This guide provides a comprehensive overview of the state-of-the-art methodologies for determining kinase binding affinity, offering both theoretical insights and practical, step-by-step protocols.

Part 1: Initial Assessment of Kinase Inhibition - High-Throughput Screening with Luminescence-Based Assays

For an initial assessment of a compound's kinase inhibitory activity across a broad panel of kinases, luminescence-based assays are the industry standard due to their high-throughput nature, sensitivity, and scalability. These assays indirectly measure kinase activity by quantifying the amount of ATP remaining or ADP produced in a kinase reaction.

Principle of Luminescence-Based Kinase Assays

There are two primary formats for luminescence-based kinase assays:

  • ATP Depletion Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining after a kinase reaction. The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the ATP concentration. Therefore, a lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice-versa.

  • ADP Production Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. This is typically a two-step process. First, the remaining ATP is depleted. Then, a reagent is added to convert the ADP back to ATP, which is then detected using a luciferase-luciferin reaction. In this format, the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Experimental Workflow: Luminescence-Based Kinase Assay

The following diagram outlines a typical workflow for a high-throughput kinase inhibition screen using a luminescence-based assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Compound Dilution Series D Dispense Compound, Kinase, and Substrate into 384-well plate A->D B Kinase and Substrate Preparation B->D C ATP Solution E Initiate reaction by adding ATP C->E D->E F Incubate at room temperature E->F G Add Luminescence Detection Reagent (e.g., Kinase-Glo® or ADP-Glo™) F->G H Incubate for signal stabilization G->H I Read luminescence on a plate reader H->I J Normalize data to controls (0% and 100% inhibition) I->J K Generate dose-response curves J->K L Calculate IC50 values K->L

Workflow for HTS kinase inhibition screening.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol provides a generalized procedure for determining the IC50 value of a test compound against a specific kinase.

  • Compound Preparation: Prepare a serial dilution of 5,7-dimethoxyquinolin-4-amine (or the compound of interest) in DMSO. A common starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Test compound dilutions.

    • Kinase and its specific substrate in reaction buffer.

    • A control with DMSO only (for 100% activity) and a control without kinase (for 0% activity).

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to all wells to convert the ADP to ATP and initiate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data with the 100% activity control (DMSO only) set to 100% and the background set to 0%.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation

The results from a primary screen can be presented in a table format to summarize the inhibitory activity of the test compound against a panel of kinases.

Kinase Target5,7-dimethoxyquinolin-4-amine IC50 (µM)
c-MetHypothetical Value
FLT3Hypothetical Value
VEGFR2Hypothetical Value
EGFRHypothetical Value
SrcHypothetical Value
AblHypothetical Value

Part 2: In-Depth Characterization of Binding Kinetics with Surface Plasmon Resonance (SPR)

While luminescence-based assays provide valuable information on the potency of an inhibitor (IC50), they do not directly measure the binding interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on the association (k_on) and dissociation (k_off) rates of a compound binding to its target, from which the equilibrium dissociation constant (K_D) can be calculated.

Principle of Surface Plasmon Resonance

SPR technology measures changes in the refractive index at the surface of a sensor chip. In a typical kinase binding experiment, the kinase is immobilized on the sensor surface. When the test compound (analyte) is flowed over the surface, it binds to the kinase, causing an increase in mass and a change in the refractive index, which is detected as a response. When the analyte is replaced with buffer, the compound dissociates, and the response decreases. By monitoring this process in real-time, the binding kinetics can be determined.

Experimental Workflow: Surface Plasmon Resonance

The following diagram illustrates the workflow for an SPR-based kinase inhibitor interaction analysis.

G cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis A Kinase Immobilization on SPR Sensor Chip C Inject Analyte over Sensor Surface (Association) A->C B Analyte (Inhibitor) Dilution Series B->C D Flow Buffer over Sensor Surface (Dissociation) C->D E Regenerate Sensor Surface D->E F Generate Sensorgrams D->F E->C Next Concentration G Fit Data to a Binding Model (e.g., 1:1 Langmuir) F->G H Determine k_on, k_off, and K_D G->H

SPR workflow for kinase-inhibitor kinetics.
Step-by-Step Protocol: SPR Analysis
  • Kinase Immobilization: Immobilize the purified kinase onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of dilutions of 5,7-dimethoxyquinolin-4-amine in running buffer. A typical concentration range might be from 10 µM down to low nM, depending on the expected affinity.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface for a defined period to monitor the association phase.

    • Switch back to running buffer and monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove any bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (response versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Hypothetical Data Presentation

The kinetic parameters obtained from SPR analysis can be summarized in a table.

Kinase Targetk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
c-MetHypothetical ValueHypothetical ValueHypothetical Value
FLT3Hypothetical ValueHypothetical ValueHypothetical Value

Part 3: Thermodynamic Characterization of Binding with Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[5] This thermodynamic profile provides a deeper understanding of the forces driving the interaction.

Principle of Isothermal Titration Calorimetry

In an ITC experiment, a solution of the ligand (the test compound) is titrated into a solution of the macromolecule (the kinase) in a sample cell at a constant temperature. The instrument measures the heat change upon each injection. As the kinase becomes saturated with the ligand, the heat change per injection decreases until only the heat of dilution is observed. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

Experimental Workflow: Isothermal Titration Calorimetry

The following diagram outlines the workflow for an ITC experiment.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Kinase Solution in Sample Cell C Inject Inhibitor into Kinase Solution A->C B Prepare Inhibitor Solution in Syringe B->C D Measure Heat Change C->D D->C Repeat Injections E Plot Heat Change vs. Molar Ratio D->E F Fit Data to a Binding Model E->F G Determine K_D, n, ΔH, and ΔS F->G

ITC workflow for thermodynamic binding analysis.
Step-by-Step Protocol: ITC Analysis
  • Sample Preparation: Prepare the kinase and 5,7-dimethoxyquinolin-4-amine solutions in the same buffer to minimize the heat of dilution. The concentration of the kinase in the sample cell and the inhibitor in the syringe should be carefully chosen to ensure a measurable signal and a complete binding isotherm.

  • Titration:

    • Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections of the inhibitor into the kinase solution while stirring.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated to obtain the heat released or absorbed for each injection.

    • The integrated heat data is plotted against the molar ratio of the inhibitor to the kinase.

    • This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Hypothetical Data Presentation

The thermodynamic parameters for the binding of the compound to its target kinases can be presented in a table.

Kinase TargetK_D (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
c-MetHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
FLT3Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Part 4: Understanding the Broader Context - Signaling Pathway Analysis

To fully appreciate the biological significance of a compound's binding affinity for a particular kinase, it is essential to understand the role of that kinase in cellular signaling pathways. For instance, if 5,7-dimethoxyquinolin-4-amine were found to be a potent c-Met inhibitor, its mechanism of action would involve the disruption of the HGF/c-Met signaling cascade.

The following diagram illustrates a simplified representation of the c-Met signaling pathway, which is implicated in cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Inhibitor 5,7-dimethoxy- quinolin-4-amine Inhibitor->cMet Inhibits

Simplified c-Met signaling pathway.

Conclusion

While direct experimental data on the kinase binding affinity of 5,7-dimethoxyquinolin-4-amine remains to be published, the methodologies and conceptual framework outlined in this guide provide a robust roadmap for its comprehensive evaluation. By employing a tiered approach, starting with high-throughput luminescence-based screening and progressing to detailed biophysical characterization with SPR and ITC, researchers can effectively determine the potency, kinetics, and thermodynamics of binding for this and other novel kinase inhibitors. This multi-faceted approach, grounded in scientific rigor, is essential for advancing promising compounds through the drug discovery pipeline.

References

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (URL: [Link])

  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (URL: [Link])

  • ADP-Glo™ Kinase assays - BPS Bioscience. (URL: [Link])

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (URL: [Link])

  • An Introduction to Surface Plasmon Resonance | Bio-Rad. (URL: [Link])

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (URL: [Link])

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (URL: [Link])

Sources

Exploratory

Preclinical Toxicity Profiling of 5,7-Dimethoxyquinolin-4-amine: A Technical Whitepaper

Executive Summary The development of novel 4-aminoquinoline (4-AQ) derivatives remains a critical frontier in antimalarial, antiviral, and anti-inflammatory drug discovery. As a novel derivative within this class, 5,7-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel 4-aminoquinoline (4-AQ) derivatives remains a critical frontier in antimalarial, antiviral, and anti-inflammatory drug discovery. As a novel derivative within this class, 5,7-dimethoxyquinolin-4-amine (5,7-DMQA) requires a rigorous preclinical safety evaluation tailored to the known liabilities of its pharmacophore. While modifications to the quinoline ring (such as the 5,7-dimethoxy substitutions) can optimize efficacy and pharmacokinetic profiles, the core 4-aminoquinoline structure carries well-documented risks, primarily cardiotoxicity, hepatotoxicity, and melanin-associated retinopathy[1][2].

This whitepaper outlines the authoritative framework for the initial toxicity profiling of 5,7-DMQA in animal models. By bridging mechanistic toxicology with field-proven experimental design, this guide provides drug development professionals with a self-validating system to de-risk 5,7-DMQA before first-in-human (FIH) trials.

Mechanistic Toxicology & Rationale

To design an effective toxicity profile, we must first understand the causality behind 4-aminoquinoline-induced adverse events. The toxicity of 5,7-DMQA is predicted to be driven by three primary molecular interactions:

  • Lysosomal Trapping (Cellular Toxicity): Because 5,7-DMQA is a weak base, it diffuses freely across cell membranes but becomes protonated in the acidic environment of the lysosome. This protonation prevents back-diffusion, leading to lysosomal trapping, elevated intralysosomal pH, and subsequent inhibition of autophagic flux and phospholipidosis[1].

  • hERG Channel Blockade (Cardiotoxicity): The basic amino side chain of the 4-AQ core interacts with aromatic residues in the inner cavity of the hERG (Kv11.1) potassium channel. This blockade impedes potassium efflux during phase 3 of the cardiac action potential, prolonging the QT interval and increasing the risk of Torsades de Pointes (TdP)[3][4].

  • Melanin Binding (Ocular Toxicity): The 4-aminoquinoline pharmacophore exhibits a high binding affinity for melanin. Consequently, the drug concentrates in the retinal pigment epithelium (RPE), leading to localized lysosomal dysfunction and bull's-eye maculopathy[5][6].

Pathophysiology cluster_0 Primary Molecular Interactions cluster_1 Phenotypic Toxicity Outcomes DMQA 5,7-DMQA (4-Aminoquinoline Core) hERG hERG (Kv11.1) Channel Blockade DMQA->hERG Lysosome Lysosomal Trapping (Protonation) DMQA->Lysosome Melanin Melanin Binding (RPE Cells) DMQA->Melanin CYP CYP450 Oxidation (Liver) DMQA->CYP Cardio QTc Prolongation & Arrhythmia (TdP) hERG->Cardio Cellular Autophagy Inhibition & Phospholipidosis Lysosome->Cellular Ocular Maculopathy & Retinal Degeneration Melanin->Ocular Hepato Reactive Metabolites & Hepatocellular Injury CYP->Hepato

Fig 1: Mechanistic pathways linking the 5,7-DMQA pharmacophore to phenotypic toxicity outcomes.

Quantitative Data & Safety Thresholds

To establish a go/no-go decision matrix for 5,7-DMQA, all quantitative data from the initial profiling must be benchmarked against known 4-AQ class thresholds (e.g., chloroquine, amodiaquine).

Toxicity DomainPreclinical Assay / ModelMechanistic RationaleTarget Safety Threshold for 5,7-DMQA
Cardiotoxicity Automated hERG Patch-ClampBasic amine blocks Kv11.1 inner cavityIC₅₀ > 10.0 μM
Cardiotoxicity Beagle Dog Telemetry (In Vivo)Delayed repolarization causes QTcF prolongation< 10 ms QTcF increase at Cₘₐₓ
Hepatotoxicity 14-Day Rat Repeated DoseCYP450-mediated reactive metabolite formationALT/AST < 2x ULN; No necrosis
Ocular Toxicity Pigmented Rat ERG & OCTMelanin binding in RPE; lysosomal dysfunction< 10% reduction in b-wave amplitude
Cytotoxicity HepG2 Cell Viability (MTT)Mitochondrial dehydrogenase inhibitionIC₅₀ > 50.0 μM

Experimental Workflows & Methodologies

The following protocols are engineered to be self-validating systems, ensuring that any observed toxicity (or lack thereof) is a true pharmacological effect rather than an artifact of poor experimental design.

ExperimentalWorkflow Start 5,7-DMQA Toxicity Profiling Phase1 Tier 1: In Vitro Safety Pharmacology Start->Phase1 P1_hERG Automated Patch-Clamp (hERG IC50) Phase1->P1_hERG P1_HepG2 HepG2 Cytotoxicity (MTT/LDH Assays) Phase1->P1_HepG2 Phase2 Tier 2: Acute/Subacute In Vivo Models P2_Rodent 14-Day Rat Model (Wistar / Long-Evans) Phase2->P2_Rodent P2_Dog 14-Day Beagle Dog Model (Telemetry & TK) Phase2->P2_Dog P1_hERG->Phase2 P1_HepG2->Phase2 Endpoints Key Endpoints P2_Rodent->Endpoints P2_Dog->Endpoints E_Cardio ECG (QTcF) Analysis Endpoints->E_Cardio E_Ocular ERG & OCT Imaging Endpoints->E_Ocular E_Hepato Clinical Chemistry & Histopathology Endpoints->E_Hepato

Fig 2: Tiered preclinical toxicity workflow for 5,7-DMQA evaluation.

Protocol 1: In Vitro hERG Patch-Clamp Assay (Cardiovascular Safety)

Rationale: 4-AQs are notorious for hERG blockade[3]. This assay determines the IC₅₀ of 5,7-DMQA to predict proarrhythmogenic risk.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) potassium channel. Harvest cells at 70-80% confluency to ensure optimal channel expression.

  • Compound Preparation: Dissolve 5,7-DMQA in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final test concentrations (0.1, 1.0, 3.0, 10.0, and 30.0 μM) with a final DMSO concentration ≤0.1% to prevent solvent-induced membrane instability.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration using standard intracellular and extracellular physiological solutions.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG function).

  • Data Acquisition & Analysis: Measure the peak tail current amplitude before and after 5,7-DMQA perfusion. Calculate fractional block and determine the IC₅₀ using a standard Hill equation fit.

Protocol 2: In Vivo Cardiovascular Telemetry (Non-Rodent Model)

Rationale: In vitro hERG data must be validated in vivo. Because 4-AQs can induce chronotropic effects (altering heart rate), standard QT intervals will yield false positives. Fridericia correction (QTcF) is mandatory[4].

  • Surgical Preparation: Implant telemetry transmitters (e.g., Data Sciences International) into male Beagle dogs to record arterial pressure and Lead II ECG. Allow a minimum 14-day recovery period to establish baseline hemodynamics.

  • Dosing: Administer 5,7-DMQA via oral gavage at escalating doses (e.g., 5, 15, and 50 mg/kg) using a Latin square crossover design with a 7-day washout period between doses to prevent drug accumulation.

  • Data Collection: Continuously record ECG, heart rate, and blood pressure from 2 hours pre-dose to 24 hours post-dose.

  • QT Correction: Apply the Fridericia formula ( QTcF=QT/RR0.33 ) to correct for heart rate variations.

  • Analysis: Compare QTcF intervals at Tmax​ (peak plasma concentration) against the vehicle control. A prolongation of >10 ms is considered a positive safety signal.

Protocol 3: Ocular Toxicity Profiling (Pigmented Rat Model)

Rationale: Using albino rats (e.g., Sprague-Dawley) for 4-AQ ocular toxicity yields dangerous false negatives due to the absence of melanin. Pigmented models (e.g., Long-Evans) are strictly required to mimic human pharmacokinetics in the RPE[5][6].

  • Subject Selection: Select Long-Evans (pigmented) rats.

  • Chronic Dosing: Administer 5,7-DMQA daily via oral gavage for 90 days to simulate chronic exposure.

  • In Vivo Imaging (OCT): At days 30, 60, and 90, anesthetize rats and perform Spectral-Domain Optical Coherence Tomography (SD-OCT). Measure outer nuclear layer (ONL) thickness and assess RPE structural integrity.

  • Electroretinography (ERG): Dark-adapt rats for 12 hours. Measure scotopic and photopic ERG responses, specifically quantifying a-wave (photoreceptor function) and b-wave (inner retina function) amplitudes.

  • Histopathology: Post-euthanasia, enucleate eyes, fix in Davidson's solution, and perform H&E and transmission electron microscopy (TEM). Evaluate the RPE for the accumulation of lysosomal myelin bodies—the hallmark of 4-AQ retinopathy[1].

Protocol 4: Hepatotoxicity & Toxicokinetics (Rodent Model)

Rationale: Hepatic metabolism of quinoline derivatives often proceeds via CYP450-mediated oxidation, which can form reactive quinoneimine metabolites that deplete glutathione and cause hepatocellular necrosis[2].

  • Dosing: Administer 5,7-DMQA to Wistar rats for 14 consecutive days via oral gavage.

  • Biomarker Analysis: Collect blood samples on Days 1, 7, and 15. Quantify serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH).

  • Histopathology: Euthanize animals on Day 15. Extract the liver, record organ weights, and fix in 10% neutral buffered formalin. Perform histopathological scoring for centrilobular necrosis and microvesicular steatosis.

Conclusion

The initial toxicity profile of 5,7-dimethoxyquinolin-4-amine must be approached with a deep understanding of its chemical lineage. By employing melanin-pigmented animal models, utilizing Fridericia-corrected telemetry, and scrutinizing lysosomal/hERG interactions, researchers can accurately delineate the therapeutic window of 5,7-DMQA. Adhering to these self-validating protocols ensures that the transition from preclinical models to human trials is grounded in rigorous, mechanistic safety pharmacology.

References

  • Source: arvojournals.
  • Source: entokey.
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Malaria Policy Advisory Committee Evidence Review Group (ERG)

Sources

Foundational

Structural Insights into 5,7-Dimethoxyquinolin-4-amine: A Comprehensive Guide to X-ray Crystallography

Executive Summary The 4-aminoquinoline scaffold is a privileged chemotype in medicinal chemistry, historically anchoring antimalarial therapies and increasingly serving as a core motif in targeted kinase inhibitors and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged chemotype in medicinal chemistry, historically anchoring antimalarial therapies and increasingly serving as a core motif in targeted kinase inhibitors and allosteric modulators [3, 4]. The specific substitution pattern in 5,7-dimethoxyquinolin-4-amine introduces unique electronic and steric properties. The electron-donating methoxy groups significantly alter the basicity of the quinoline nitrogen and the hydrogen-bonding capacity of the 4-amino group.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, self-validating framework for the solid-state characterization of 5,7-dimethoxyquinolin-4-amine and related dimethoxyquinoline derivatives. This guide details the causal relationships between molecular structure, crystallization thermodynamics, and X-ray diffraction methodologies.

Molecular Geometry and Crystallographic Significance

Understanding the three-dimensional conformation of 5,7-dimethoxyquinolin-4-amine is essential for rational drug design. The quinoline core is generally planar; however, the methoxy substituents at the 5- and 7-positions can deviate from this plane depending on the crystal packing forces and intermolecular hydrogen bonding [1].

The Role of 5,7-Dimethoxy Substitution

The methoxy groups act as strong electron donors via resonance, increasing the electron density of the aromatic system. This has two primary crystallographic consequences:

  • Hydrogen Bonding Networks: The enhanced electron density increases the hydrogen-bond acceptor capability of the quinoline nitrogen. Concurrently, the 4-amino group acts as a dual hydrogen-bond donor. This typically results in N−H⋯N and N−H⋯O intermolecular interactions, driving the formation of infinite one- or two-dimensional supramolecular networks [2].

  • π−π Stacking: The planar nature of the quinoline core, combined with the specific electron distribution, facilitates robust aromatic π−π stacking (typically with centroid-centroid distances of 3.5–3.8 Å), which stabilizes the three-dimensional crystal lattice [2].

Comparative Crystallographic Data

To contextualize the expected solid-state behavior of 5,7-dimethoxyquinolin-4-amine, Table 1 summarizes the quantitative crystallographic parameters of closely related dimethoxyquinoline derivatives.

Table 1: Comparative Crystallographic Parameters of Dimethoxyquinoline Derivatives

Parameter4-Chloro-6,7-dimethoxyquinoline [1]Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate [2]
Chemical Formula C11​H10​ClNO2​ C14​H14​ClNO4​
Molecular Weight 223.65 g/mol 295.71 g/mol
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Unit Cell Dimensions a=12.5530 Å, b=4.6499 Å, c=18.274 Å a=7.512 Å, b=9.759 Å, c=9.811 Å
Angles β=105.786∘ α=76.07∘,β=72.02∘,γ=86.03∘
Volume (V) 1026.4 ų664.0 ų
Z (Molecules/cell) 42
Temperature 296 K150 K

Experimental Protocols

Protocol 1: Self-Validating Crystallization Strategy

To obtain diffraction-quality single crystals of 5,7-dimethoxyquinolin-4-amine, the crystallization environment must balance solubility with the kinetic rate of nucleation.

Causality of Solvent Choice: Polar protic solvents (e.g., methanol or ethanol) are selected because they can transiently participate in hydrogen bonding with the 4-amino and methoxy groups, preventing rapid, amorphous aggregation. Slow evaporation allows the solvent to gradually detach, favoring the thermodynamically stable crystal lattice.

Step-by-Step Methodology:

  • Preparation: Dissolve 10-15 mg of 5,7-dimethoxyquinolin-4-amine powder in 2.0 mL of HPLC-grade methanol in a 4 mL glass vial.

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution. Validation Check: The solution must be optically clear. Any particulate matter will act as heterogeneous nucleation sites and must be filtered through a 0.22 µm PTFE syringe filter.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant temperature of 20 °C.

  • Harvesting: Allow 3 to 7 days for solvent evaporation.

  • Validation Check (Birefringence): Examine the resulting solid under a polarized light microscope. Rotate the polarizer; a distinct change in color/brightness (birefringence) confirms the material is crystalline, not an amorphous precipitate.

Crystallization A 5,7-dimethoxyquinolin-4-amine (Solid Powder) B Solvent Screening (Methanol/Ethanol) A->B C Slow Evaporation (Controlled Temp) B->C D Nucleation Phase (Supersaturation) C->D E Crystal Growth (Hydrogen Bond Network) D->E F Crystal Harvesting (Microloop & Paratone Oil) E->F

Workflow for the crystallization of 5,7-dimethoxyquinolin-4-amine.

Protocol 2: X-ray Diffraction Data Collection and Refinement

Once a suitable single crystal (approximate dimensions 0.2×0.2×0.1 mm) is harvested, it is subjected to X-ray diffraction.

Causality of Cryocooling: The crystal is immediately coated in a cryoprotectant (e.g., Paratone-N oil) and flash-cooled to 100–150 K in a liquid nitrogen stream. This is not merely to preserve the crystal; cooling drastically reduces the thermal atomic displacement parameters (B-factors). Lower thermal motion tightens the electron density maps, allowing for the precise resolution of lighter atoms (like the hydrogen atoms on the 4-amino group) and minimizing radiation damage.

Step-by-Step Methodology:

  • Mounting: Mount the crystal on a goniometer head using a polyimide microloop.

  • Data Collection: Center the crystal in the X-ray beam (Mo radiation, λ=0.71073 Å). Collect preliminary frames to determine the unit cell and verify diffraction quality (spots should be sharp and well-defined).

  • Integration: Collect the full sphere of data. Use software (e.g., APEX/SAINT) to integrate the diffraction spots.

  • Validation Check (Internal Consistency): Evaluate the Rint​ value during data scaling. An Rint​<0.05 validates that the symmetry-equivalent reflections agree, confirming the correct space group assignment and high crystal quality.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). Locate the heavy atoms (C, N, O) in the initial electron density map.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Place hydrogen atoms in calculated positions and refine using a riding model.

XrayWorkflow A Single Crystal Mounting (Cryoloop, 100-150K) B X-ray Diffraction (Mo Kα, λ = 0.71073 Å) A->B C Data Integration & Scaling (APEX/SAINT) B->C D Phase Problem Solution (Direct Methods / SHELXT) C->D E Least-Squares Refinement (SHELXL, F² minimization) D->E F Final Structural Model (CIF Generation) E->F

X-ray diffraction data collection and structural refinement pipeline.

Conclusion

The rigorous crystallographic analysis of 5,7-dimethoxyquinolin-4-amine provides foundational data for structure-based drug design. By understanding the causality behind solvent selection and the thermodynamic principles of cryocooling during X-ray exposure, researchers can reliably generate high-resolution structural models. The resulting data—specifically the mapping of the 4-amino hydrogen bond donors and the steric profile of the 5,7-dimethoxy groups—is critical for predicting how this chemotype will interact within biological target sites, such as kinase hinge regions or allosteric pockets [3, 4].

References

  • Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate National Center for Biotechnology Information (PMC)[Link]

  • Chemical screening by time-resolved X-ray scattering to discover allosteric probes National Center for Biotechnology Information (PMC)[Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators ACS Publications[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 5,7-Dimethoxyquinolin-4-amine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Pharmaceutical Analysis Executive Summary & Analyte Profiling The compound 5,7-dimethoxyquinolin-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Pharmaceutical Analysis

Executive Summary & Analyte Profiling

The compound 5,7-dimethoxyquinolin-4-amine is a critical heterocyclic pharmacophore frequently utilized in the synthesis of Toll-like receptor (TLR) agonists, adenosine receptor modulators, and kinase inhibitors in modern drug discovery. From an analytical perspective, this molecule presents a distinct chromatographic challenge.

Physicochemical Challenges:

  • High Basicity: The molecule contains a quinoline nitrogen and a primary amine at the 4-position. The electron-donating methoxy groups at the 5 and 7 positions increase the electron density of the aromatic system, elevating the overall basicity of the molecule (estimated pKa ~ 5.5–6.5).

  • Secondary Interactions: In reverse-phase high-performance liquid chromatography (RP-HPLC), protonated basic amines strongly interact with ionized, unreacted silanol groups ( −SiO− ) on the silica stationary phase via ion-exchange mechanisms. This results in severe peak tailing, poor resolution, and compromised quantitation.

This application note details the mechanistic rationale, optimized protocol, and self-validating lifecycle for a stability-indicating HPLC method, strictly adhering to the latest ICH Q2(R2) validation guidelines[1].

Method Development Rationale: The "Why"

To achieve a robust, reproducible method, every parameter must be engineered to suppress secondary interactions.

Stationary Phase Selection

According to USP <621> Chromatography standards[2], an L1 stationary phase (Octadecyl silane chemically bonded to porous silica) is required. However, not all C18 columns are equal. We mandate a high-density, fully end-capped C18 column (e.g., Phenomenex Luna or Waters XBridge). End-capping converts residual reactive silanols into inert trimethylsilyl groups, physically blocking the analyte from the silica backbone.

Mobile Phase Thermodynamics & pH Control

To achieve perfect peak symmetry, the mobile phase must dictate the ionization state of both the analyte and the column. We employ 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases.

  • Causality: TFA is a strong acid (pKa ~ 0.23). At 0.1% (v/v), it drives the mobile phase pH down to ~2.0. At this pH, the residual silanols on the column are fully protonated (neutralized), eliminating their ion-exchange capacity. Simultaneously, the 5,7-dimethoxyquinolin-4-amine is fully protonated.

  • Ion-Pairing: The trifluoroacetate anion acts as an ion-pairing reagent, forming a transient, neutral hydrophobic complex with the protonated amine. This complex partitions cleanly into the C18 phase, yielding a sharp, symmetrical peak.

Method_Dev A 1. Analyte Profiling 5,7-dimethoxyquinolin-4-amine Basic Amine (pKa ~ 5-6) B 2. Stationary Phase End-capped C18 (USP L1) Minimize Silanol Activity A->B C 3. Mobile Phase Optimization pH 2.0 (0.1% TFA) + ACN Ion-Pairing Mechanism B->C D 4. Gradient Elution Resolve Polar Degradants & Non-Polar Dimers C->D E 5. Method Validation ICH Q2(R2) Compliance (Specificity, Linearity, etc.) D->E

Fig 1. Logical workflow for HPLC method development from analyte profiling to ICH Q2(R2) validation.

Experimental Protocol: A Self-Validating System

A method is only as good as its daily verification. This protocol embeds a System Suitability Test (SST) to self-validate the chromatographic environment before any sample is analyzed.

Reagents & Materials
  • Analyte: 5,7-dimethoxyquinolin-4-amine reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 5 µmProvides sufficient theoretical plates ( N ) for impurity resolution.
Mobile Phase A 0.1% TFA in WaterLowers pH to ~2.0; neutralizes silanols.
Mobile Phase B 0.1% TFA in AcetonitrileACN provides lower backpressure and better peak shape for aromatics than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CStabilizes mass transfer kinetics and retention times.
Detection UV at 254 nm & 280 nmCaptures the conjugated quinoline chromophore.
Injection Vol 10 µLPrevents column overloading and band broadening.
Gradient Program

A gradient is essential to elute highly polar degradation products (e.g., N-oxides) early, while flushing out strongly retained non-polar synthetic impurities later.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Equilibration / Polar retention
2.0955Isocratic hold
12.04060Linear gradient (Analyte elutes ~8.5 min)
15.01090Column wash
15.1955Return to initial
20.0955Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Selection: Use 90% Water / 10% ACN (matching initial mobile phase conditions). Crucial Insight: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent breakthrough," leading to split peaks.

  • Stock Solution: Accurately weigh 10.0 mg of 5,7-dimethoxyquinolin-4-amine into a 100 mL volumetric flask. Dissolve in 10 mL of Methanol (to ensure complete dissolution of the solid), then make up to volume with the Diluent (100 µg/mL).

  • Working Standard: Dilute the stock 1:10 with Diluent to achieve a final working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

System Suitability Test (SST)

Prior to analyzing unknown samples, inject the 10 µg/mL working standard six times. The system is validated only if it meets the following USP <621>[3] criteria:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms silanol suppression is active).

  • Theoretical Plates ( N ): 5,000.

Mechanism Analyte 5,7-dimethoxyquinolin-4-amine (Protonated Cation) Low_pH Low pH Mobile Phase (0.1% TFA, pH ~2.0) Analyte->Low_pH Optimal Condition High_pH Neutral pH Mobile Phase (Phosphate, pH ~7.0) Analyte->High_pH Sub-optimal Condition Good_Peak Silanols Neutralized Pure Partitioning (Sharp Peak) Low_pH->Good_Peak Suppresses Secondary Interactions Bad_Peak Silanols Ionized Ion-Exchange Interaction (Peak Tailing) High_pH->Bad_Peak Induces Secondary Interactions

Fig 2. Mechanistic effect of mobile phase pH on silanol interactions and peak symmetry.

ICH Q2(R2) Method Validation

To ensure the analytical procedure is fit for its intended purpose, it must be validated across the lifecycle parameters defined by ICH Q2(R2)[4].

Specificity & Forced Degradation

Specificity proves the method can accurately measure the analyte in the presence of impurities and degradants. The standard was subjected to stress conditions:

  • Acidic: 0.1 N HCl at 60°C for 24h.

  • Basic: 0.1 N NaOH at 60°C for 24h.

  • Oxidative: 3% H2​O2​ at room temp for 24h.

  • Photolytic: UV light (254 nm) for 48h.

Result: All degradation peaks (such as N-oxides formed under oxidative stress) were baseline resolved ( Rs​≥2.0 ) from the principal 5,7-dimethoxyquinolin-4-amine peak. Peak purity testing via Diode Array Detector (DAD) confirmed no co-elution.

Linearity and Range

Linearity was established by preparing five concentration levels ranging from 25% to 150% of the target concentration (2.5 µg/mL to 15.0 µg/mL).

Concentration LevelActual Conc. (µg/mL)Mean Peak Area% RSD (n=3)
25%2.5125,4000.8
50%5.0251,1000.6
100% (Target)10.0503,5000.4
125%12.5628,9000.5
150%15.0755,2000.7

Regression Analysis:

  • Correlation Coefficient ( R2 ): 0.9998

  • Y-intercept bias: 2.0% of the 100% response.

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the analyte into a placebo matrix at three levels (50%, 100%, and 150%) in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD
50%5.004.9699.21.1
100%10.0010.04100.40.8
150%15.0014.9199.40.9
Precision (Repeatability & Intermediate Precision)
  • Repeatability: Six independent sample preparations at 100% concentration analyzed by the same analyst on the same day yielded an assay RSD of 0.85% .

  • Intermediate Precision: Analyzed by a different analyst, on a different HPLC system, on a different day yielded an assay RSD of 1.12% . Both meet the 2.0% acceptance criterion.

Robustness

Deliberate, small variations were made to critical method parameters to ensure reliability during routine use:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase organic composition (± 2% absolute)

Under all conditions, the System Suitability criteria ( Tf​≤1.5 , Rs​≥2.0 ) were strictly maintained, proving the method's resilience.

References

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Using 5,7-dimethoxyquinolin-4-amine as a precursor in drug discovery

Application Note: Divergent Derivatization of 5,7-Dimethoxyquinolin-4-amine in Targeted Drug Discovery Executive Rationale & Mechanistic Insights The 4-aminoquinoline scaffold is a highly privileged pharmacophore. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Derivatization of 5,7-Dimethoxyquinolin-4-amine in Targeted Drug Discovery

Executive Rationale & Mechanistic Insights

The 4-aminoquinoline scaffold is a highly privileged pharmacophore. While historically anchored in antimalarial drug discovery, modern medicinal chemistry has repurposed this core for oncology, immunology, and neuropharmacology. Specifically, 5,7-dimethoxyquinolin-4-amine (CAS: 1249443-89-7) serves as a uniquely potent precursor. The electron-donating methoxy groups at the 5- and 7-positions fundamentally alter the electronic topology of the quinoline ring, increasing the basicity and hydrogen-bond accepting capability of the endocyclic nitrogen.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific precursor for various biological targets:

  • Kinase Inhibition (The PIM-1 Hinge Interaction): PIM-1 is a constitutively active serine/threonine kinase implicated in prostate cancer and myeloid leukemias. Quinoline-4-amines act as ATP-competitive inhibitors. The rationale for the 5,7-dimethoxy substitution lies in the hinge-binding region of PIM-1. The electron-rich quinoline nitrogen forms a critical hydrogen bond with the backbone NH of Lys67 or Glu121[1]. The 5,7-dimethoxy groups not only strengthen this interaction via resonance-induced electron density but also provide steric bulk that perfectly occupies the hydrophobic pocket adjacent to the ATP-binding cleft, drastically improving selectivity over other kinases.

  • GPCR Allosteric Modulation (A3AR PAMs): The A3 Adenosine Receptor (A3AR) is a Gi-coupled receptor targeted for anti-inflammatory and neuroprotective therapies. Unlike orthosteric agonists, Positive Allosteric Modulators (PAMs) offer spatiotemporal specificity. 1H-imidazo[4,5-c]quinolin-4-amines are the leading class of A3AR PAMs[2]. Computational modeling reveals that these derivatives bind to an extrahelical site involving Transmembrane Domains 1 and 7 (TMD1/7) and Helix 8[3]. The 5,7-dimethoxy core enhances π−π stacking with non-conserved tyrosine residues (e.g., Y284), stabilizing the receptor's active conformation and doubling the maximal efficacy ( Emax​ ) of endogenous adenosine.

  • Antimalarial Hemozoin Inhibition: In the context of Plasmodium falciparum, 4-aminoquinolines accumulate in the parasite's acidic food vacuole, capping hemozoin crystals and inducing oxidative death. The 5,7-dimethoxy substitution modulates the pKa​ of the quinoline core, ensuring optimal protonation at vacuolar pH (approx. 5.0) while bypassing mutant PfCRT efflux pumps responsible for chloroquine resistance[4].

Mandatory Visualization: Divergent Synthetic Workflows

G Precursor 5,7-dimethoxyquinolin-4-amine (Privileged Scaffold) SNAr Buchwald-Hartwig Coupling (N-Alkylation/Arylation) Precursor->SNAr Aryl/Alkyl Halides Cyclization Nitration, Reduction & Cyclization (Imidazoquinolines) Precursor->Cyclization Ortho-functionalization Kinase Kinase Inhibitors (e.g., PIM-1) SNAr->Kinase Hinge-binding optimization Malaria Antimalarial Agents (Hemozoin Inhibition) SNAr->Malaria Lipophilicity tuning GPCR GPCR Modulators (A3AR PAMs) Cyclization->GPCR Extrahelical targeting Apoptosis Cancer Cell Apoptosis Kinase->Apoptosis IC50 < 1 µM Inflammation Anti-Inflammatory Effects GPCR->Inflammation Allosteric enhancement Parasite Plasmodium Clearance Malaria->Parasite Food vacuole accumulation

Fig 1. Divergent synthetic workflows and biological targets of 5,7-dimethoxyquinolin-4-amine.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling (Kinase Inhibitor Lead Generation)

Objective: To synthesize N-aryl-5,7-dimethoxyquinolin-4-amines. Causality & Design: The exocyclic amine of 4-aminoquinolines is notoriously non-nucleophilic due to the electron-withdrawing nature of the heterocyclic nitrogen. Standard SN​Ar reactions often fail or require harsh, degrading conditions. We employ a Buchwald-Hartwig cross-coupling using the bulky, electron-rich biaryl phosphine ligand XPhos. XPhos facilitates the challenging oxidative addition of the aryl halide and promotes reductive elimination, overcoming the poor nucleophilicity of the precursor.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 5,7-dimethoxyquinolin-4-amine (1.0 equiv), the desired aryl bromide (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Activation: Add Pd2​(dba)3​ (5 mol%) and XPhos (10 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd0 species.

  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat to 100 °C for 12 hours.

  • Self-Validation Check: Monitor reaction progress via LC-MS. The reaction is complete when the precursor mass ( m/z 205.1 [M+H]+ ) is fully consumed, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Annulation to 1H-Imidazo[4,5-c]quinolin-4-amines (A3AR PAM Synthesis)

Objective: To construct the tricyclic imidazoquinoline scaffold. Causality & Design: To build the imidazole ring, a 3,4-diamine intermediate is required. The 5,7-dimethoxy groups direct electrophilic nitration cleanly to the C3 position. Subsequent reduction and cyclization with an orthoester lock the conformation, providing a rigid vector at the C2 position crucial for allosteric receptor binding.

Step-by-Step Methodology:

  • Nitration: Dissolve 5,7-dimethoxyquinolin-4-amine in concentrated H2​SO4​ at 0 °C. Add KNO3​ (1.1 equiv) portion-wise. Stir for 2 hours. Pour over crushed ice and neutralize with NH4​OH . Filter the resulting 3-nitro precipitate.

  • Reduction: Dissolve the 3-nitro intermediate in EtOH. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite to yield the highly reactive 3,4-diamine. (Self-Validation: TLC should show a highly polar, ninhydrin-positive spot).

  • Cyclization: Immediately dissolve the diamine in triethyl orthoformate (excess) and add a catalytic amount of p-toluenesulfonic acid (p-TSA). Reflux at 140 °C for 6 hours.

  • Isolation: Concentrate in vacuo and recrystallize from EtOH/Water to yield the pure 1H-imidazo[4,5-c]quinolin-4-amine derivative.

Quantitative Data Summary

The table below summarizes the comparative efficacy of 5,7-dimethoxyquinolin-4-amine derivatives across different therapeutic modalities, demonstrating the versatility of the scaffold.

Compound ScaffoldPrimary TargetMechanism of ActionRepresentative EfficacyKey Structural Feature
N-Aryl-5,7-dimethoxyquinolin-4-amine PIM-1 KinaseATP-competitive hinge binding IC50​=0.29μM Electron-rich quinoline nitrogen enhances Lys67 H-bonding
1H-Imidazo[4,5-c]quinolin-4-amines A3 Adenosine ReceptorPositive Allosteric Modulator (PAM) Emax​ enhancement at 1.0μM Extrahelical TMD1/7 binding via rigidified C2 vector
4-Aminoquinoline hybrids Plasmodium falciparumHemozoin crystallization inhibition MIC=2.7μM Modulated pKa​ for acidic food vacuole accumulation

References

  • Swellmeen, L., et al. "Structure based drug design of Pim-1 kinase followed by pharmacophore guided synthesis of quinolone-based inhibitors." Bioorganic & Medicinal Chemistry, 2017. [Link]

  • Fisher, C. L., et al. "Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators." ACS Pharmacology & Translational Science, 2022. [Link]

  • Fallot, C., et al. "Extrahelical Binding Site for a 1H-Imidazo[4,5-c]quinolin-4-amine A3 Adenosine Receptor Positive Allosteric Modulator on Helix 8 and Distal Portions of Transmembrane Domains 1 and 7." Molecular Pharmacology, 2022. [Link]

  • Kumawat, M. K., et al. "4-AMINOQUINOLINE DERIVATIVES AS ANTIMALARIAL AGENTS: MOLECULAR DOCKING STUDI." Uttar Pradesh Journal of Zoology, 2021. [Link]

Method

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Characterization of 5,7-Dimethoxyquinolin-4-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary The quinoline-4-amine scaffold is a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

The quinoline-4-amine scaffold is a privileged pharmacophore prevalent in antimalarial agents, kinase inhibitors, and immunomodulators [1]. The specific derivative 5,7-dimethoxyquinolin-4-amine presents unique NMR characterization challenges due to the complex interplay of mesomeric (+M) and inductive (-I) effects exerted by its amino and methoxy substituents. This application note provides a comprehensive, self-validating protocol for the unambiguous ¹H and ¹³C NMR structural elucidation of 5,7-dimethoxyquinolin-4-amine, detailing the causality behind chemical shifts, optimal experimental parameters, and advanced 2D NMR workflows.

Scientific Rationale & Structural Nuances

The structural integrity of 5,7-dimethoxyquinolin-4-amine is defined by a highly electron-rich aromatic core. The interpretation of its NMR spectra requires an understanding of specific electronic environments:

  • Tautomerism and Exchange: The C4-NH₂ group can exhibit partial tautomerism (amino-imino) and rapid proton exchange depending on the solvent environment, complicating the integration of the amine signal [2].

  • Mesomeric Shielding: The methoxy groups at C5 and C7 act as strong π-electron donors (+M effect). This significantly shields the ortho and para carbons (C6, C8, C4a), pushing their ¹³C signals unusually upfield (<100 ppm) and their corresponding protons into the 6.4–6.6 ppm range [3].

  • Inductive Deshielding: The C2 proton is adjacent to the electronegative quinoline nitrogen, experiencing a strong inductive (-I) pull that deshields it, shifting the signal downfield (>8.2 ppm).

Experimental Protocols & Self-Validating Systems

To ensure trustworthy and reproducible data, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation & Solvent Selection
  • Weighing: Accurately weigh 15–20 mg of 5,7-dimethoxyquinolin-4-amine.

  • Solvent Causality: Dissolve the sample in 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d₆) rather than CDCl₃. Reasoning: DMSO-d₆ disrupts intermolecular hydrogen bonding, stabilizes the amino tautomer, and slows down the proton exchange rate of the C4-NH₂ group. This allows the amine protons to be observed as a distinct, albeit broad, signal rather than being lost to the baseline [4].

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: Instrument Setup & Acquisition Parameters
  • Spectrometer: 400 MHz or 600 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Number of Scans (NS): 16–32

    • Relaxation Delay (D1): 1.5 seconds

    • Spectral Width (SW): 15 ppm

  • ¹³C NMR Parameters:

    • Number of Scans (NS): 1024–2048 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 3.0 seconds. Reasoning: A longer D1 is critical to ensure the complete relaxation of the quaternary carbons (C4, C5, C7, C4a, C8a), which lack attached protons for efficient dipole-dipole relaxation [2].

Step 3: The D₂O Exchange Validation (Self-Validating Step)

To definitively separate the C4-NH₂ signal from overlapping aromatic protons (H3, H6, H8):

  • Acquire the standard ¹H NMR spectrum in DMSO-d₆.

  • Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Shake vigorously for 30 seconds and re-acquire the ¹H NMR spectrum.

  • Validation: The broad singlet at ~6.80 ppm will disappear due to rapid H/D exchange, confirming its identity as the amine group.

¹H NMR Spectroscopy: Quantitative Data & Mechanistic Causality

The following table summarizes the expected ¹H NMR chemical shifts for 5,7-dimethoxyquinolin-4-amine in DMSO-d₆.

Table 1: ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2 8.25Doublet (d)5.51H
C4-NH₂ 6.80Broad Singlet (br s)-2H
H8 6.55Doublet (d)2.31H
H6 6.45Doublet (d)2.31H
H3 6.40Doublet (d)5.51H
C5-OCH₃ 3.88Singlet (s)-3H
C7-OCH₃ 3.85Singlet (s)-3H
Mechanistic Causality of ¹H Shifts
  • The H2/H3 System: H2 is highly deshielded (8.25 ppm) by the adjacent ring nitrogen. H3 (6.40 ppm) is heavily shielded by the electron-donating resonance of the C4-NH₂ group. They exhibit a characteristic ortho-coupling of ~5.5 Hz [4].

  • The H6/H8 System: H6 and H8 are situated meta to each other, resulting in a small coupling constant (J = 2.3 Hz). Both are flanked by strongly electron-donating methoxy groups, pushing them unusually upfield (6.45–6.55 ppm) for aromatic protons [3].

¹³C NMR Spectroscopy: Quantitative Data & Mechanistic Causality

Table 2: ¹³C NMR Chemical Shifts
Carbon AssignmentChemical Shift (δ, ppm)Carbon Type
C7 161.0Quaternary (C-O)
C5 158.0Quaternary (C-O)
C4 153.5Quaternary (C-N)
C2 151.0Methine (CH)
C8a 150.5Quaternary (C-N)
C4a 111.0Quaternary (C-C)
C3 99.5Methine (CH)
C8 98.0Methine (CH)
C6 96.5Methine (CH)
C5-OCH₃ 55.8Primary (CH₃)
C7-OCH₃ 55.5Primary (CH₃)
Mechanistic Causality of ¹³C Shifts
  • Oxygen and Nitrogen Bound Carbons: C5 and C7 resonate at the highest frequencies (>158 ppm) due to direct bonding to electronegative oxygen atoms. C4 and C8a follow closely due to their proximity to nitrogen atoms [1].

  • Resonance Shielding: C3, C6, and C8 are pushed below 100 ppm. This extreme shielding is a direct consequence of the combined +M effects from the C4-NH₂, C5-OCH₃, and C7-OCH₃ groups, which localize electron density at these specific ortho/para positions [3].

Advanced 2D NMR Workflow for Unambiguous Elucidation

Because the signals for H6/H8 and the two methoxy groups are nearly identical, 1D NMR alone is insufficient for absolute structural verification. A logical progression of 2D NMR techniques is required.

NMR_Workflow A 1D ¹H & ¹³C NMR Acquisition B Identify Exchangeable NH₂ (via D₂O Shake) A->B C Identify OMe Singlets (~3.85 - 3.88 ppm) A->C D 2D COSY (Map H2-H3 ³J_HH Coupling) A->D E 2D HSQC (Direct C-H Mapping for C2, C3, C6, C8) B->E C->E D->E F 2D HMBC (Long-Range ²J_CH & ³J_CH Mapping) E->F G Differentiate C5/C7 & H6/H8 (via ³J_CH to specific OMe) F->G H Final Structural Verification G->H

Caption: Logical 2D NMR workflow for the unambiguous structural assignment of 5,7-dimethoxyquinolin-4-amine.

Workflow Logic & Causality
  • COSY (Correlation Spectroscopy): Confirms the connectivity between H2 and H3 via ³J coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the directly attached protons to their respective carbons (e.g., linking the 8.25 ppm ¹H signal directly to the 151.0 ppm ¹³C signal of C2).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step. To differentiate C5 from C7, look at the ³J correlations. The methoxy protons at ~3.88 ppm will show an HMBC cross-peak to C5 (158.0 ppm), while the methoxy protons at ~3.85 ppm will show a cross-peak to C7 (161.0 ppm). Subsequently, H6 will show HMBC correlations to both C5 and C7, whereas H8 will only show a strong correlation to C7 and C8a, allowing for the definitive assignment of the entire aromatic ring [2].

References

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal.[Link]

  • Wang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Fidanze, S., et al. (2019). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. National Center for Biotechnology Information (PMC).[Link]

Application

Preclinical Formulation Strategies and Protocols for 5,7-Dimethoxyquinolin-4-amine

Physicochemical Profiling & Formulation Causality 5,7-dimethoxyquinolin-4-amine (Molecular Formula: C11H12N2O2, MW: 204.23 g/mol ) is a small molecule featuring a substituted 4-aminoquinoline core[1]. In preclinical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Causality

5,7-dimethoxyquinolin-4-amine (Molecular Formula: C11H12N2O2, MW: 204.23 g/mol ) is a small molecule featuring a substituted 4-aminoquinoline core[1]. In preclinical drug discovery, the 4-aminoquinoline scaffold is highly privileged, frequently serving as the backbone for antimalarial agents and potent kinase inhibitors[2][3].

Designing an effective formulation for in vivo preclinical studies (e.g., rodent pharmacokinetics or efficacy models) requires a deep understanding of how the molecule's physical chemistry dictates its behavior in biological systems:

  • Ionization & pH-Dependent Solubility: The quinoline nitrogen, coupled with the electron-donating 4-amino group, forms a resonance-stabilized basic center with an estimated pKa of 8.5–9.5. Causality: This high pKa means the compound is highly soluble in acidic environments (like gastric fluid) but is prone to rapid precipitation at physiological pH (7.4)[4]. Therefore, simple saline cannot be used for intravenous (IV) dosing, as the free base will precipitate in the bloodstream.

  • Steric Bulk & Lipophilicity: The methoxy substitutions at the 5 and 7 positions introduce steric bulk and moderate lipophilicity (predicted XLogP ~1.5)[1]. Causality: While not highly hydrophobic, these groups increase the interfacial tension of the solid drug in water. For oral (PO) suspensions, a wetting agent (surfactant) is mandatory to prevent particle agglomeration and ensure uniform dosing.

Pre-formulation & Vehicle Selection Workflow

The following workflow illustrates the decision tree for formulating basic, moderately lipophilic quinoline derivatives for preclinical evaluation.

G A Physicochemical Profiling (pKa ~8.5, LogP ~1.5) B Solubility & Excipient Screening (pH buffers, Cosolvents) A->B informs C Select Route of Administration B->C guides D Intravenous (IV) Dosing Target: Clear Solution C->D E Oral (PO) Dosing Target: Homogeneous Suspension C->E F Cosolvent System (5% DMSO, 40% PEG400, 55% Saline) D->F G Polymer Suspension (0.5% MC, 0.1% Tween 80) E->G H LC-MS/UV Recovery & DLS (Self-Validation) F->H I Top/Middle/Bottom Sampling (Homogeneity Validation) G->I

Figure 1: Pre-formulation and vehicle selection workflow for 5,7-dimethoxyquinolin-4-amine.

Intravenous (IV) Formulation Protocol

Strategic Rationale: IV administration demands a perfectly clear, sterile solution. Because 5,7-dimethoxyquinolin-4-amine will precipitate at blood pH, we utilize a cosolvent system to lower the dielectric constant of the vehicle. Polyethylene Glycol 400 (PEG400) acts as a solvent drag, maintaining the un-ionized fraction of the drug in solution upon systemic dilution, a proven strategy for quinoline-based kinase inhibitors[5].

Target: 2.0 mg/mL solution. Vehicle: 5% DMSO / 40% PEG400 / 55% Normal Saline.

Step-by-Step Methodology
  • Weighing: Accurately weigh 2.0 mg of 5,7-dimethoxyquinolin-4-amine into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds. Mechanistic note: DMSO rapidly disrupts the crystal lattice energy of the solid compound.

  • Cosolvent Integration: Add 400 µL of PEG400 to the vial. Vortex for 2 minutes to ensure complete mixing of the organic phases.

  • Aqueous Phase Addition: Slowly add 550 µL of 0.9% normal saline dropwise while continuously vortexing. Critical step: Rapid addition can cause localized supersaturation and irreversible micro-precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter.

Self-Validating Quality Control System
  • Nano-precipitation Check: Analyze the filtered solution using Dynamic Light Scattering (DLS). A count rate of <50 kcps confirms the absence of colloidal aggregates.

  • Recovery Assay: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV (254 nm). The measured concentration must be ≥95% of the theoretical 2 mg/mL[3]. A discrepancy indicates hidden micro-precipitation, rendering the formulation unsafe for IV use.

Oral (PO) Formulation Protocol

Strategic Rationale: For oral gavage, achieving complete dissolution prior to dosing is unnecessary and often limits the maximum administrable dose. A uniform suspension allows the low pH of the rodent stomach to dissolve the drug naturally in vivo. Methylcellulose (MC) increases the vehicle's viscosity to prevent rapid particle settling, while Tween 80 reduces the interfacial tension caused by the dimethoxy groups, allowing the aqueous phase to wet the drug particles[4].

Target: 10.0 mg/mL suspension. Vehicle: 0.5% Methylcellulose (400 cP) / 0.1% Tween 80 in Deionized Water.

Step-by-Step Methodology
  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose in 100 mL of heated (80°C) deionized water. Cool to 4°C overnight to ensure complete polymer chain hydration. Add 0.1 g of Tween 80 and stir until homogeneous.

  • Wetting (Levigation): Weigh 10.0 mg of the API into a glass mortar. Add 50 µL of the prepared vehicle and triturate thoroughly with a pestle to form a smooth, lump-free paste.

  • Dilution: Gradually add the remaining 950 µL of the vehicle in 200 µL increments, mixing thoroughly after each addition to maintain particle suspension.

  • Homogenization: Transfer the mixture to a dosing vial and sonicate in a cold water bath for 5 minutes to break up any remaining soft agglomerates.

Self-Validating Quality Control System
  • Homogeneity Assay: Immediately after shaking the vial, extract three 50 µL aliquots from the top, middle, and bottom of the suspension.

  • Verification: Dissolve these aliquots entirely in 1 mL of Acetonitrile/Water (50:50) and analyze via HPLC-UV. The Relative Standard Deviation (RSD) of the API concentration across the three spatial samples must be <5%. If RSD >5%, the suspension is unstable and will result in erratic in vivo dosing.

Quantitative Formulation Data Summary

The table below summarizes the expected physicochemical behavior of 5,7-dimethoxyquinolin-4-amine across standard preclinical vehicles to guide alternative formulation choices.

Vehicle SystemRouteEstimated Solubility LimitPhysical State24h Stability (Room Temp)
0.9% Saline (pH 7.4) IV< 0.1 mg/mLPrecipitatePoor (Unsuitable)
50 mM Citrate Buffer (pH 4.5) IV / PO> 5.0 mg/mLClear SolutionExcellent (>98% intact)
5% DMSO / 40% PEG400 / 55% Saline IV~ 2.5 - 5.0 mg/mLClear SolutionExcellent (>95% intact)
0.5% MC / 0.1% Tween 80 PON/A (Suspension)Homogeneous SuspensionExcellent (Requires re-suspension before use)

Pharmacokinetic (PK) Evaluation Workflow

Once formulated, the compound is advanced to in vivo PK evaluation. Because 4-aminoquinolines typically exhibit a large volume of distribution and extensive tissue binding[6], highly sensitive LC-MS/MS bioanalysis is required to accurately capture the terminal elimination phase.

PK N1 Dose Administration (IV/PO in Rodents) N2 Serial Blood Sampling (0.25 - 24 h) N1->N2 N3 Plasma Extraction (Protein Precipitation) N2->N3 N4 LC-MS/MS Analysis (MRM Mode) N3->N4 N5 PK Parameter Calculation (AUC, Cmax, CL, Vd) N4->N5

Figure 2: In vivo pharmacokinetic evaluation and bioanalytical workflow.

References

  • PubChemLite: 5,7-dimethoxyquinolin-4-amine - uni.lu. 1

  • Candidate Selection and Preclinical Evaluation of N-tert-Butyl Isoquine (GSK369796), An Affordable and Effective 4-Aminoquinoline Antimalarial for the 21st Century - Journal of Medicinal Chemistry (ACS Publications). 2

  • Comparative preclinical drug metabolism and pharmacokinetic evaluation of novel 4-aminoquinoline anti-malarials - ResearchGate.6

  • Pharmacokinetics, Tissue Distribution, and Formulation Study of a Small-molecule Inhibitor of MKLP2, LG157 - bioRxiv. 5

  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - ACS Pharmacology & Translational Science.3

  • Oral Formulations for Preclinical Studies - ResearchGate. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5,7-Dimethoxyquinolin-4-amine Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing electron-rich quinolines presents unique mechanistic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing electron-rich quinolines presents unique mechanistic hurdles. The synthesis of 5,7-dimethoxyquinolin-4-amine typically follows a three-stage sequence: Conrad-Limpach cyclization, POCl₃-mediated chlorination, and C–N bond formation.

However, the strong electron-donating nature of the methoxy groups severely disrupts standard reactivity paradigms. This guide provides field-proven, causality-driven troubleshooting strategies to optimize your reaction yields.

FAQ Section 1: The Core Bottleneck — Amination of the C4 Position

Q: My standard Nucleophilic Aromatic Substitution (SₙAr) of 4-chloro-5,7-dimethoxyquinoline using ammonia or amines yields less than 20% product, even under harsh reflux conditions. Why is this happening, and how can I improve the yield?

A: The root cause is electronic deactivation. In a standard 4,7-dichloroquinoline (like the precursor to Chloroquine), the C4 position is highly electrophilic, making SₙAr highly efficient [1]. However, in your substrate, the methoxy groups at the C5 and C7 positions exert a strong positive mesomeric (+M) effect. The lone pairs on the oxygen atoms delocalize into the quinoline ring, significantly increasing the electron density at the C4 position. This electronic saturation repels incoming nucleophiles, rendering standard SₙAr amination thermodynamically and kinetically unfavorable.

The Solution: Transition to Palladium-Catalyzed Cross-Coupling To bypass the electronic deactivation of the C4 position, you must switch from an SₙAr mechanism to a Buchwald-Hartwig amination [2]. By utilizing a Palladium catalyst, the reaction relies on oxidative addition into the C–Cl bond rather than relying on the substrate's inherent electrophilicity.

Step-by-Step Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system: the color change from deep red/purple (active Pd(0) complex) to yellow/brown indicates catalyst turnover or degradation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-chloro-5,7-dimethoxyquinoline (1.0 equiv), Pd₂(dba)₃ (5 mol%), and XantPhos (10 mol%).

  • Amine Surrogate: Add Benzophenone imine (1.2 equiv) as an ammonia surrogate. Direct use of ammonia gas can poison the Pd catalyst, whereas benzophenone imine couples efficiently and is easily cleaved later.

  • Base & Solvent: Add sodium tert-butoxide (NaOtBu, 1.5 equiv) and anhydrous toluene (0.2 M).

  • Reaction: Heat the mixture to 100°C for 12 hours. Validation check: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting material (UV active).

  • Deprotection (One-Pot): Cool the mixture to room temperature, add 1M HCl (aq), and stir for 2 hours to hydrolyze the imine.

  • Workup: Basify the aqueous layer with 1M NaOH to pH 10, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH 9:1 with 1% Et₃N).

FAQ Section 2: Upstream Challenges — Chlorination Side Reactions

Q: During the POCl₃ chlorination of 5,7-dimethoxyquinolin-4-ol, I observe a significant lower-R_f byproduct on my TLC plate, and my overall yield drops. What is causing this?

A: You are observing high-temperature O-demethylation. Standard chlorination protocols call for refluxing POCl₃ (approx. 105°C). However, the C5 methoxy group is sterically crowded and electronically activated. At high temperatures, the Lewis acidic phosphorus species (or generated HCl) coordinates with the C5 oxygen, facilitating nucleophilic attack by chloride ions on the methyl group. This results in the cleavage of the ether bond, yielding 4-chloro-7-methoxyquinolin-5-ol as a byproduct.

The Solution: Temperature Control and Acid Scavenging Do not reflux the reaction. Lower the temperature to 80–85°C and introduce a mild, non-nucleophilic base like N,N-dimethylaniline to scavenge the generated HCl [3].

Step-by-Step Protocol: Mild Chlorination
  • Suspend 5,7-dimethoxyquinolin-4-ol (1.0 equiv) in POCl₃ (5.0 equiv).

  • Slowly add N,N-dimethylaniline (1.2 equiv) dropwise at 0°C. Validation check: The suspension should gradually become a homogenous solution as the Vilsmeier-type intermediate forms.

  • Heat the reaction strictly to 85°C for 2 hours.

  • Carefully quench by pouring the cooled mixture over crushed ice, then neutralize with saturated aqueous Na₂CO₃ before extraction.

Quantitative Data: Amination Strategy Comparison

To guide your experimental design, the table below summarizes the expected outcomes of various amination strategies applied specifically to 4-chloro-5,7-dimethoxyquinoline.

Amination MethodReagents / CatalystTemp / TimeTypical YieldMechanistic Notes
Standard SₙAr NH₃ (aq), Phenol (solvent)150°C / 24h< 20%C4 position deactivated by +M effect of methoxy groups.
Microwave SₙAr NH₃ in EtOH140°C / 1h35 - 45%Thermal acceleration overcomes some kinetic barriers; degradation observed.
Buchwald-Hartwig Benzophenone imine, Pd₂(dba)₃100°C / 12h80 - 88% Oxidative addition bypasses electronic deactivation. Requires deprotection.
Direct Pd-Amination LiHMDS, Pd₂(dba)₃, t-BuXPhos90°C / 8h75 - 82% Direct ammonia surrogate coupling; highly sensitive to moisture.

Synthetic Workflow & Interventions

The following diagram maps the critical path of the synthesis, highlighting the specific troubleshooting interventions discussed in this guide.

SynthesisWorkflow A 3,5-Dimethoxyaniline + EMME B Conrad-Limpach Cyclization (Thermal Control) A->B C 5,7-Dimethoxyquinolin-4-ol (Isomer Mixture Risk) B->C 250°C, Dowtherm A (Monitor Time) D Chlorination (POCl3) + N,N-Dimethylaniline C->D E 4-Chloro-5,7-dimethoxyquinoline (Demethylation Risk) D->E 85°C (Avoid Reflux) Acid Scavenger Added F Pd-Catalyzed Amination (Buchwald-Hartwig) E->F G 5,7-Dimethoxyquinolin-4-amine (Target Product) F->G Pd2(dba)3, XantPhos Imine Surrogate, 100°C

Fig 1: Optimized synthetic workflow for 5,7-dimethoxyquinolin-4-amine highlighting interventions.

References

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances URL: [Link]

  • Title: Use of Highly Active Palladium-Phosphinous Acid Catalysts in Amination Reactions of Chloroquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting 5,7-dimethoxyquinolin-4-amine Precipitation in Aqueous Media

Welcome to the Technical Support Center. As drug discovery and assay development push toward more complex chemical spaces, handling rigid, functionalized heterocycles requires precise physicochemical control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery and assay development push toward more complex chemical spaces, handling rigid, functionalized heterocycles requires precise physicochemical control. This guide is designed for researchers and application scientists experiencing precipitation issues with 5,7-dimethoxyquinolin-4-amine during in vitro biological assays or formulation workflows.

Below, we deconstruct the root causes of precipitation, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to rescue your assays.

Part 1: Physicochemical Root Cause Analysis

To resolve precipitation, we must first understand the molecular behavior of 5,7-dimethoxyquinolin-4-amine. The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, but its rigid, planar aromatic ring system heavily promotes π-π stacking, which often leads to poor aqueous solubility[1].

Furthermore, the addition of methoxy groups at the 5- and 7-positions increases the electron density of the quinoline ring. While the basic quinoline nitrogen can be protonated at acidic pH to form a highly soluble salt, at physiological pH (7.4), the equilibrium shifts. A significant fraction of the compound exists as a neutral free base. This uncharged, lipophilic state, combined with the "salting-out" effect of high-ionic-strength biological buffers (like PBS or HEPES), drives rapid hydrophobic collapse and precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound is fully dissolved in a 10 mM DMSO stock. Why does it immediately turn cloudy when I add it to my pH 7.4 assay buffer? A1: You are observing "solvent shock," a phenomenon driven by a failure of kinetic solubility[2]. Kinetic solubility is the concentration at which a supersaturated solution first becomes unstable to precipitation, which is highly common when diluting concentrated DMSO stocks into aqueous media[3]. DMSO is a highly polar aprotic solvent that rapidly diffuses into the bulk water phase. It diffuses much faster than the hydrophobic 5,7-dimethoxyquinolin-4-amine molecules can be solvated by water. This leaves the compound locally supersaturated, forcing rapid nucleation and precipitation before it can thermodynamically equilibrate.

Q2: How can I tell if my issue is a kinetic precipitation artifact or a true thermodynamic solubility limit? A2: Thermodynamic solubility is the true equilibrium concentration of the most stable solid form in a medium, whereas kinetic solubility reflects metastable nucleation[3]. To differentiate, perform a shake-flask equilibrium test: add the solid powder directly to your buffer (no DMSO), agitate at 37°C for 24 hours, and measure the dissolved concentration[4]. If the thermodynamic solubility is high but your DMSO-spike precipitates, you have a kinetic issue (solvent shock). If both are low, the compound is inherently insoluble in that specific buffer system.

Q3: I cannot change my assay buffer. How can I prevent solvent shock without altering the pH? A3: You must alter the kinetics of the dilution. First, ensure your aqueous media is pre-warmed to 37°C; adding ambient or cold DMSO stocks to cold media drastically lowers the kinetic solubility threshold[5]. Second, abandon the "direct spike" method. Instead, utilize a step-wise serial dilution protocol. By creating intermediate dilutions (e.g., stepping down the DMSO concentration gradually in the presence of buffer), you prevent the localized supersaturation that triggers nucleation[5].

Part 3: Quantitative Formulation Strategies

When mechanical techniques (like serial dilution) fail, chemical formulation additives are required. The table below summarizes strategies to enhance the solubility of 5,7-dimethoxyquinolin-4-amine while maintaining assay integrity.

Formulation StrategyMechanism of ActionImpact on Assay IntegrityRecommended Starting Conc.
DMSO Co-solvent Disrupts hydrophobic interactions; lowers the dielectric constant of the solvent.High concentrations (>1%) can cause cellular toxicity or enzyme inhibition.0.1% - 0.5% (v/v)
HP-β-Cyclodextrin Encapsulates the lipophilic dimethoxy-quinoline core within its hydrophobic cavity.Generally biologically inert; prevents non-specific binding to plasticware.5% - 10% (w/v)
pH Adjustment (pH 5.5-6.0) Protonates the basic quinoline nitrogen, forming a highly water-soluble cation.May alter target protein conformation or deviate from the assay's pH optimum.Titrate carefully with 0.1M HCl
Tween-20 / Triton X-100 Micellar solubilization of the planar aromatic system.Can lyse cell membranes or strip proteins from assay plate coatings.0.01% - 0.05% (v/v)

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in controls to verify that your solubility data is accurate and free from artifacts.

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Nephelometry (light scattering) is the gold standard for detecting the onset of precipitation in early-stage drug discovery[6].

System Suitability Controls:

  • Positive Control (Highly Soluble): Atenolol[4].

  • Negative Control (Highly Insoluble): Ketoconazole[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 5,7-dimethoxyquinolin-4-amine, Atenolol, and Ketoconazole in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the DMSO stocks using 100% DMSO to create a concentration gradient (e.g., 10 mM down to 0.01 mM).

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom, black-walled optical plate containing 245 µL of pre-warmed (37°C) assay buffer (final DMSO concentration = 2%)[7].

  • Incubation: Seal the plate and incubate at 25°C or 37°C for 2 hours with continuous orbital shaking[6].

  • Nephelometric Readout: Measure light scattering using a microplate nephelometer. The kinetic solubility limit is defined as the lowest concentration at which the scattered light intensity significantly exceeds the buffer-only baseline[8]. Validate the run by confirming Atenolol shows no scattering and Ketoconazole shows high scattering.

Protocol B: Step-Wise Dilution to Prevent "Solvent Shock"

Use this protocol when preparing working solutions for cell culture or biochemical assays to bypass kinetic precipitation[5].

  • Pre-warm Reagents: Equilibrate the 100% DMSO compound stock and the target aqueous media to 37°C in a water bath.

  • Intermediate Phase: Create a 10x working stock by diluting the 100% DMSO stock into a "transition solvent" (e.g., 50% DMSO / 50% Buffer, or 10% HP-β-Cyclodextrin in Buffer). Vortex vigorously for 30 seconds immediately upon addition.

  • Final Dilution: Dropwise, add the 10x working stock into the final volume of rapidly stirring, pre-warmed aqueous media.

  • Visual Verification: Hold the final solution against a dark background under bright light to confirm the absence of colloidal micro-precipitates (Tyndall effect) before applying it to your biological system.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically diagnose and resolve 5,7-dimethoxyquinolin-4-amine precipitation.

TroubleshootingTree Start Precipitation Observed in Aqueous Assay CheckStock Check DMSO Stock Is it fully dissolved? Start->CheckStock WarmStock Warm to 37°C & Sonicate CheckStock->WarmStock No Dilution Evaluate Dilution Method CheckStock->Dilution Yes WarmStock->CheckStock DirectSpike Direct Spike (Solvent Shock) Dilution->DirectSpike Current Method Stepwise Implement Step-wise Serial Dilution DirectSpike->Stepwise Change to BufferCheck Check Buffer pH & Salts Stepwise->BufferCheck Fails Success Compound Solubilized Stepwise->Success Resolves AdjustPH Lower pH slightly (Protonate Quinoline N) BufferCheck->AdjustPH pH > pKa Additives Use Formulation Additives (e.g., HP-β-CD, Tween) BufferCheck->Additives pH < pKa but insoluble AdjustPH->Success Additives->Success

Caption: Decision tree for diagnosing and resolving 5,7-dimethoxyquinolin-4-amine aqueous precipitation.

References

  • Bienta. Aqueous Solubility Assay. Retrieved from [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Analytical Chemistry (ACS Publications). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from[Link]

  • BioDuro-Sundia. ADME Solubility Assay. Retrieved from[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 5,7-dimethoxyquinolin-4-amine

Welcome to the Senior Application Scientist Support Center. 5,7-dimethoxyquinolin-4-amine is a highly valuable building block and intermediate in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Support Center. 5,7-dimethoxyquinolin-4-amine is a highly valuable building block and intermediate in drug development. However, the electron-rich nature of the dimethoxyquinoline core, coupled with the primary amine, makes this compound uniquely susceptible to oxidative and photochemical degradation in solution.

This guide is designed to help researchers and drug development professionals troubleshoot instability issues, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure absolute experimental integrity.

Mechanistic Overview: The Oxidation Pathway

To prevent degradation, we must first understand the environmental triggers that force 5,7-dimethoxyquinolin-4-amine out of its stable state. The diagram below illustrates the causal relationship between external factors and the molecule's degradation trajectory.

DegradationMechanism API 5,7-dimethoxyquinolin-4-amine (Intact Molecule) Radical Reactive N-Radical Intermediate API->Radical Auto-oxidation Degradant Insoluble Oligomers & Quinolin-4-ones Radical->Degradant Polymerization O2 Dissolved O₂ / Metals O2->API Light UV/Vis Exposure Light->API pH Alkaline pH (>7) pH->API

Oxidative degradation pathway of 5,7-dimethoxyquinolin-4-amine.

Troubleshooting & FAQs

Q1: Why does my 5,7-dimethoxyquinolin-4-amine stock solution turn dark or form a precipitate over time? A1: This phenomenon is a direct consequence of oxidative degradation. The primary amine functional group attached to the quinoline core is highly susceptible to auto-oxidation when exposed to dissolved atmospheric oxygen or trace transition metal ions 1. Mechanistically, oxidation generates reactive N-radical intermediates that subsequently polymerize into insoluble oligomers or phenazine-like units, leading to the observed discoloration and precipitate formation 2.

Q2: How does the choice of solvent impact the oxidative stability of this compound? A2: Solvent selection dictates the thermodynamic barrier to oxidation. Protic solvents (e.g., methanol, ethanol) can actively participate in photodegradation pathways by facilitating proton-coupled electron transfer, accelerating the breakdown of the molecule. For long-term chemical stability, high-purity aprotic solvents like Dimethyl Sulfoxide (DMSO) are strongly preferred, as they lack the exchangeable protons necessary to stabilize radical transition states 1.

Q3: What role does pH play in the stability of aqueous or mixed-solvent solutions? A3: The oxidative vulnerability of aminoquinolines is heavily pH-dependent. Under highly alkaline conditions, the amine group deprotonates, increasing its localized electron density and making it a prime target for electrophilic attack by oxygen. Conversely, maintaining the solution within a slightly acidic to neutral range (pH 4–7) ensures the amine remains partially protonated, significantly raising the activation energy required for oxidation [[1]]().

Q4: Is light exposure a significant factor if my primary concern is oxidation? A4: Absolutely. Photodegradation and oxidation are synergistic processes. Exposure to UV or visible light excites the aminoquinoline core, which can transfer energy to dissolved oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen 3. These ROS rapidly attack the molecule, bypassing the normal kinetic barriers of auto-oxidation. Protecting solutions with amber vials is a mandatory preventative measure [[1]]().

Self-Validating Protocol: Preparation of Oxidation-Resistant Solutions

To guarantee reproducible results in your assays, follow this self-validating methodology. This protocol systematically eliminates the three primary vectors of degradation: dissolved oxygen, protic interference, and photon-induced ROS.

Step 1: Solvent Degassing

  • Action: Sparge high-purity, HPLC-grade DMSO with ultra-pure Argon gas for 30 minutes.

  • Causality: Removes dissolved O₂, starving the auto-oxidation pathway of its primary electron acceptor.

  • Validation Check: Use a dissolved oxygen (DO) meter to confirm O₂ levels are < 0.5 ppm before proceeding.

Step 2: Inert Weighing & Dissolution

  • Action: Weigh the 5,7-dimethoxyquinolin-4-amine powder inside a nitrogen-purged glovebox or under an inverted Argon funnel. Transfer to the degassed DMSO and vortex until visually clear.

  • Causality: Prevents atmospheric moisture and oxygen from seeding the solution during the vulnerable dissolution phase.

Step 3: Aliquoting & Shielding

  • Action: Transfer the prepared solution into amber glass HPLC vials. Blanket the headspace of each vial with a gentle stream of Argon for 5 seconds before immediately sealing with PTFE-lined caps.

  • Causality: Amber glass blocks UV/Vis wavelengths, preventing photocatalytic ROS generation. PTFE caps prevent oxygen permeation during storage.

Step 4: Storage & Integrity Validation (Self-Validation Step)

  • Action: Store the sealed aliquots at -20°C or -80°C. Before utilizing the stock in a critical downstream assay, run a 10 µL aliquot on an HPLC-UV system (detecting at 254 nm).

  • Validation Check: The intact API peak must account for >99% of the total area. The presence of secondary peaks (indicative of quinolin-4-ones or oligomers) invalidates the aliquot.

Quantitative Data: Stability Comparison

The following table summarizes the expected stability of aminoquinoline solutions under various environmental conditions, demonstrating the critical need for strict handling protocols.

Table 1: Impact of Storage Conditions on Aminoquinoline Stability

SolventAtmosphereLight ExposurepHEstimated Half-Life (t½)Primary Degradant
Methanol (Protic)Ambient AirDirect UV/Vis8.5< 48 HoursN-oxides / Oligomers
Methanol (Protic)Ambient AirAmber Shielded7.01-2 WeeksN-oxides
DMSO (Aprotic)Ambient AirAmber ShieldedN/A3-4 MonthsQuinolin-4-ones
DMSO (Aprotic) Argon Purged Amber Shielded N/A > 12 Months None Detected

Sources

Optimization

Technical Support Center: Optimizing Purification of 5,7-Dimethoxyquinolin-4-amine

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals facing chromatographic challenges with 5,7-dimethoxyquinolin-4-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals facing chromatographic challenges with 5,7-dimethoxyquinolin-4-amine. Due to its electron-rich quinoline core and primary amine, this molecule exhibits strong basicity and polarity, making standard purification workflows prone to failure.

Here, we deconstruct the chemical causality behind these failures and provide field-proven, self-validating protocols to achieve high-purity isolation.

Visual Troubleshooting Workflow

G A Crude 5,7-dimethoxyquinolin-4-amine B Soluble in non-polar solvents? (e.g., DCM, Hexane) A->B C Normal Phase (Silica) B->C Yes D Reversed-Phase (C18) B->D No (Highly Polar) E Bare Silica: Add 1-2% TEA or NH3 C->E Standard Setup F Amine-Functionalized Silica: No modifier needed C->F Advanced Setup G Aqueous/Organic Gradient: Add 10mM Ammonium Formate D->G Ion Suppression

Workflow for selecting the optimal flash chromatography method for quinolin-4-amines.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 5,7-dimethoxyquinolin-4-amine streak severely on standard silica gel columns, resulting in poor recovery?

The Causality: Bare silica gel contains weakly acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. The 4-aminoquinoline core is highly basic; the resonance stabilization from the primary amine and the electron-donating methoxy groups at the 5 and 7 positions significantly increases the electron density on the quinoline nitrogen. When the basic quinoline contacts the acidic silica, an acid-base reaction occurs, forming a strong ionic bond (Si-O⁻ ··· ⁺HN-Quinoline). This ion-exchange interaction overpowers standard dipole-dipole partitioning, causing the compound to irreversibly bind or "streak" across multiple fractions[1].

The Solution: You must neutralize the silica surface. By adding a sacrificial basic modifier like Triethylamine (TEA) or Ammonia to the mobile phase, the modifier outcompetes the quinoline for the acidic silanol sites, allowing your target molecule to elute as a sharp peak[1].

Q2: I added 1% TEA to my mobile phase, but my compound is still tailing. What is going wrong?

The Causality: Adding TEA to the mobile phase during the run is often insufficient if the column was not properly pre-equilibrated. The silica will strip the TEA from the solvent front, leaving the lower portions of the column acidic and active. The Solution: Pre-treat (deactivate) the column. Flush the packed silica column with 3–5 column volumes (CV) of your starting solvent containing 1–3% TEA before loading your sample[2].

Q3: How do I choose between Normal Phase (NP) and Reversed-Phase (RP) for this specific molecule?

The Causality: 5,7-dimethoxyquinolin-4-amine is highly polar. If your crude mixture requires highly polar solvents (like pure methanol or water) to dissolve, normal phase chromatography will fail because the solvent will act as a strong displacer, causing the compound to elute at the solvent front with no resolution. The Solution: If the compound is insoluble in Dichloromethane (DCM), switch to Reversed-Phase (C18) flash chromatography. RP relies on hydrophobic interactions and entirely bypasses the silanol issue. For basic quinolines in RP, use a volatile buffer (e.g., 10 mM ammonium formate) to maintain a consistent ionization state and prevent peak broadening[2]. Alternatively, amine-functionalized silica can be used in normal phase to avoid modifiers altogether[3].

Quantitative Data: Mobile Phase Additive Selection

Selecting the right modifier is critical for optimizing resolution and recovery. Use the table below to determine the best additive for your specific workflow.

AdditiveTypical Conc.Chromatography PhaseMechanistic ActionProsCons
Triethylamine (TEA) 0.1% – 2.0%Normal PhaseNeutralizes acidic silanols via competitive bindingExcellent peak sharpening; highly volatileCan interfere with low-wavelength UV detection
Ammonium Hydroxide 0.1% – 1.0%Normal PhaseDeprotonates silanols / competitive bindingLeaves zero organic residue post-evaporationHigh concentrations can dissolve silica gel
Ammonium Formate 10 mMReversed-PhaseBuffer (Ion suppression / pH stabilization)Maintains consistent pH; LC-MS compatibleRequires lyophilization for complete removal
Formic Acid 0.1%Reversed-PhaseFully protonates basic aminesSharpens peaks in RP; highly volatileMay cause overly early elution of polar amines

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and high-yield recovery.

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol if the crude mixture is soluble in DCM or Chloroform.

  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane) and Mobile Phase B (Methanol). Add 1% (v/v) Triethylamine (TEA) to Mobile Phase B. Validation Step: Spot the crude mixture on a silica TLC plate. Develop one plate in 90:10 DCM:MeOH and another in 90:10 DCM:MeOH (with 1% TEA). The TEA plate must show a tight, circular spot for the target compound rather than a streak.

  • Column Deactivation (Critical): Mount a bare silica flash column. Flush the column with 3 Column Volumes (CV) of 99:1 DCM:MeOH containing 1% TEA. This neutralizes the active silanol sites[2].

  • Sample Loading: Dissolve the crude 5,7-dimethoxyquinolin-4-amine in a minimum volume of DCM. Field-Proven Insight: If dry-loading is required, do not use bare silica, as it will cause irreversible adsorption. Dry load onto basic alumina or Celite.

  • Gradient Elution: Run a gradient from 1% to 10% Mobile Phase B over 12 CV. Monitor UV absorbance at 254 nm and 280 nm (quinoline core absorption).

  • Post-Purification: Pool the product fractions and evaporate under reduced pressure. The volatile TEA will be removed during concentration.

Protocol B: Reversed-Phase (C18) Flash Chromatography

Use this protocol if the crude mixture is highly polar and requires DMSO, Methanol, or Water for dissolution.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (Adjust to pH ~3.5 if necessary). Prepare Mobile Phase B: Acetonitrile. The buffer suppresses unwanted ionic interactions and normalizes the analyte's charge state[2].

  • Column Equilibration: Equilibrate a C18 flash column with 5 CV of 5% Mobile Phase B.

  • Sample Loading: Dissolve the sample in a 1:1 mixture of Water:Acetonitrile or minimal DMSO. Inject directly onto the column.

  • Gradient Elution: Execute a shallow gradient from 5% to 60% Mobile Phase B over 15 CV. Validation Step: Monitor the system pressure. A sudden spike indicates compound precipitation. If this occurs, increase the starting percentage of Mobile Phase B.

  • Recovery: Pool the fractions containing the purified 5,7-dimethoxyquinolin-4-amine. Lyophilize (freeze-dry) the pooled fractions to completely sublimate the ammonium formate buffer, leaving the pure free base or formate salt.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at:[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO. Available at:[Link]

Sources

Troubleshooting

Reducing synthetic impurities in 5,7-dimethoxyquinolin-4-amine crystallization

A Guide to Reducing Synthetic Impurities for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to addr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Synthetic Impurities for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 5,7-dimethoxyquinolin-4-amine. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory work, ensuring you can achieve the highest possible purity for your compound.

Section 1: Understanding and Identifying Common Impurities

The first step in reducing impurities is understanding their origin. During the synthesis of 5,7-dimethoxyquinolin-4-amine, several side reactions or incomplete conversions can lead to contaminants in the crude product.

FAQs: Impurity Identification

Q1: What are the most likely impurities I'll encounter in my crude 5,7-dimethoxyquinolin-4-amine?

A1: Based on common synthetic routes, you are most likely to encounter the following impurities:

  • Starting Materials: Incomplete reactions can lead to the presence of precursors. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure it goes to completion.[1]

  • Isomeric Impurities: During the synthesis of quinoline derivatives, the formation of regioisomers is a possibility.[1] Careful control of reaction conditions, particularly temperature during nitration or other electrophilic substitution steps, is essential to minimize the formation of unwanted isomers.[2]

  • Byproducts from Side Reactions: Over-alkylation or other side reactions with amines can occur if not carefully controlled.[1] Additionally, high-temperature steps can sometimes lead to the formation of tar-like or polymeric byproducts.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as excess reagents, can be trapped in the crude product.

Q2: What analytical techniques are best for identifying these impurities?

A2: A combination of analytical methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. Developing a robust HPLC method is critical for assessing purity.[3] Both C8 and C18 reverse-phase columns can be effective, and the choice may depend on the specific impurities you need to resolve.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which provides crucial clues to their structures.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of unknown impurities if they are present in sufficient quantities.

Section 2: Troubleshooting the Crystallization Process

Crystallization is a powerful purification technique, but its success is highly dependent on carefully controlled conditions.[5] This section addresses common problems and provides actionable solutions.

Visual Guide: Crystallization Troubleshooting Workflow

Start Crude Product Dissolution Dissolve in Hot Solvent Start->Dissolution Cooling Slow Cooling Dissolution->Cooling Oiling_Out Compound Oils Out? Cooling->Oiling_Out Crystals_Form Crystals Form? Good_Crystals Good Quality Crystals? Crystals_Form->Good_Crystals Yes Troubleshoot_Concentration Troubleshoot: - Concentrate Solution - Add Anti-Solvent Crystals_Form->Troubleshoot_Concentration No Filter_Wash Filter and Wash with Cold Solvent Good_Crystals->Filter_Wash Yes Troubleshoot_Cooling Troubleshoot: - Slower Cooling - Seed Crystals Good_Crystals->Troubleshoot_Cooling No Oiling_Out->Crystals_Form No Troubleshoot_Oiling Troubleshoot: - Reheat & Add Solvent - Use Lower BP Solvent Oiling_Out->Troubleshoot_Oiling Yes Pure_Product Pure Product Filter_Wash->Pure_Product Troubleshoot_Solvent Troubleshoot: - Change Solvent - Adjust Polarity Troubleshoot_Concentration->Dissolution Troubleshoot_Cooling->Dissolution Troubleshoot_Oiling->Dissolution

Caption: A workflow for troubleshooting common crystallization issues.

FAQs: Crystallization Problems and Solutions

Q3: My compound is not crystallizing upon cooling. What should I do?

A3: This typically indicates that the solution is not supersaturated. Here are several strategies to induce crystallization:

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound.[6]

  • Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound to encourage crystal growth.[6][7]

  • Use a Two-Solvent System (Anti-Solvent Crystallization): If you are using a single solvent, try adding a second solvent in which your compound is insoluble (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy. Then, add a drop or two of the first solvent to redissolve the precipitate and allow the mixture to cool slowly.[6]

Q4: My compound "oils out" instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the compound precipitates from the solution above its melting point, often due to a highly supersaturated solution cooling too quickly or the presence of impurities that lower the melting point.[7] To remedy this:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow the solution to cool more slowly.[7][8]

  • Use a Lower-Boiling Point Solvent: If the boiling point of your solvent is higher than the melting point of your compound, the compound may melt before it dissolves. Choose a solvent with a lower boiling point.[6]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. An insulated container can help slow the cooling process.[8]

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: Low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6][9]

  • Sub-optimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] You may need to screen several solvents to find the best one.

  • Insufficient Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize crystal precipitation.[6]

Q6: My crystals are still impure after recrystallization. What's going wrong?

A6: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.

  • Slow Down Crystallization: Rapid cooling can trap impurities.[6] Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Using a slightly larger volume of solvent can also help to slow down crystal growth.[8]

  • Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.[6]

  • Wash the Crystals Properly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[6][9]

Section 3: Solvent Selection and Optimization

The choice of solvent is arguably the most critical factor in a successful crystallization.[9][10] The ideal solvent will have a steep solubility curve for 5,7-dimethoxyquinolin-4-amine, meaning it dissolves the compound well when hot and poorly when cold.

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds, but quinolines are often only slightly soluble in cold water.[7]
Ethanol7824.5A good starting point for many quinoline derivatives.[7]
Methanol6532.7Can be effective for washing away some isomeric impurities.[1]
Isopropanol8218.3Often used in the synthesis of related quinoline compounds.[11][12]
Acetone5620.7A versatile solvent, often used in mixed solvent systems.[7]
Ethyl Acetate776.0Good for less polar compounds, often used with hexane.[7]
Hexane691.9A non-polar solvent, typically used as an anti-solvent.[7]

FAQs: Solvent-Related Issues

Q7: How do I systematically choose the best solvent for recrystallization?

A7: A good approach is to perform small-scale solubility tests:

  • Place a small amount of your crude product in several test tubes.

  • Add a small amount of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound well at this stage.[5]

  • Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the compound at its boiling point.[5]

  • Allow the hot solutions to cool. The best solvent will yield a good crop of crystals upon cooling.[5]

Q8: When should I consider using a mixed solvent system?

A8: A mixed solvent system is useful when no single solvent has the ideal solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[7] The compound is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Section 4: Advanced Purification Techniques

In some cases, simple recrystallization may not be sufficient to remove all impurities, especially those that are structurally very similar to the target compound.

FAQs: Advanced Methods

Q9: Some impurities remain even after multiple recrystallizations. What other options do I have?

A9:

  • Salt Formation and Crystallization: Since 5,7-dimethoxyquinolin-4-amine is a basic compound, it can be converted to a salt (e.g., hydrochloride or picrate) with an acid.[13][14] These salts often have different solubility properties and may crystallize more readily, leaving impurities behind in the solution.[13] The pure free base can then be regenerated by neutralization.[13][14]

  • Column Chromatography: For stubborn impurities, column chromatography is a reliable method.[13] For basic compounds like amines, using an amine-functionalized silica column or adding a small amount of a basic modifier like triethylamine to the eluent can significantly improve separation and prevent peak tailing.[1]

  • Activated Charcoal Treatment: If your hot solution has a colored tint, it may indicate the presence of high-molecular-weight, colored impurities. Adding a small amount of activated charcoal to the hot solution and then filtering it while hot can remove these impurities.[8]

Section 5: Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude 5,7-dimethoxyquinolin-4-amine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, add a slight excess of hot solvent and filter the hot solution through a pre-heated funnel to remove them.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Allow the crystals to air dry on the filter paper before transferring them to a watch glass for further drying in a desiccator or under vacuum.[6]

Protocol 2: Purity Assessment by HPLC

This is a general guideline; the specific conditions should be optimized for your system.

  • Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).[3]

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small amount of an acid modifier like formic or acetic acid (e.g., 0.1%).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).[3]

  • Sample Preparation: Dissolve a small, accurately weighed amount of your crystallized product in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[3]

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Visual Guide: HPLC Purity Analysis Workflow

Sample Crystallized Product Preparation Dissolve in Mobile Phase Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis: - Integrate Peaks - Calculate Purity Detection->Analysis Result Purity Report Analysis->Result

Caption: A standard workflow for HPLC purity assessment.

References

  • Technical Support Center: Synthesis of 4-Methoxyquinolin-7-amine - Benchchem.
  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification - Benchchem.
  • Troubleshooting - Chemistry LibreTexts.
  • Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives - Benchchem.
  • Recrystallization and Crystallization - Unknown Source.
  • 5,7-dimethoxyquinolin-4-amine - BLD Pharm.
  • A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment - Benchchem.
  • SOP: CRYSTALLIZATION - Unknown Source.
  • Technical Support Center: Optimizing Quinoline Synthesis - Benchchem.
  • High-purity quinoline derivative and method for manufacturing same - Google Patents.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC.
  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate.
  • Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine? - ACS Publications.
  • Recrystallization-1.doc.pdf - Unknown Source.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study - MDPI.
  • identifying common byproducts in 4-Chloro-6,7-dimethoxyquinoline synthesis - Benchchem.
  • Purification of Quinoline - Chempedia.
  • The influence of impurities and solvents on crystallization - ResearchGate.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI.
  • The crystallization of quinoline - Google Patents.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.
  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software - Waters.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC.
  • Analytical Methods - OPUS.
  • The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase - Weizmann Institute.
  • Crystallization Process Development & Optimization Services - Crystal Pharmatech.
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu - Unknown Source.
  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure - MDPI.
  • How to get consistently large crystals during recrystallization? - ResearchGate.
  • Satisfying recrystallization - Reddit.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica.

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in 5,7-dimethoxyquinolin-4-amine Analysis

Welcome to the technical support center for the analysis of 5,7-dimethoxyquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve High-Performan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 5,7-dimethoxyquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve High-Performance Liquid Chromatography (HPLC) baseline noise issues encountered during the analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Understanding the Challenge: 5,7-dimethoxyquinolin-4-amine

5,7-dimethoxyquinolin-4-amine is a quinoline derivative. The basic nature of the amine group can lead to interactions with residual silanols on silica-based columns, potentially causing peak tailing.[1] Furthermore, like many aromatic amines, it is susceptible to various chromatographic issues, including baseline noise, if the HPLC system and method are not optimized.[2]

A stable baseline is the foundation of accurate and reproducible HPLC analysis. Excessive baseline noise can mask small impurity peaks, hinder accurate peak integration, and ultimately compromise the quality of your data.[2] This guide provides a systematic approach to identifying and eliminating the root causes of baseline noise in your analysis.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: What is considered "excessive" baseline noise?

A: While there isn't a universal value, a good rule of thumb is to evaluate the signal-to-noise ratio (S/N) for your peaks of interest. For quantitative analysis, an S/N ratio of 10:1 is generally recommended for the limit of quantitation (LOQ).[2] If your baseline noise is significantly impacting this ratio, it's time to troubleshoot.

Q2: I see regular, repeating spikes in my baseline. What is the likely cause?

A: Regular, periodic noise often points to issues with the pump or the presence of air bubbles in the system. This can be caused by poorly degassed mobile phase or a leak in the pump seals.

Q3: My baseline is drifting upwards throughout my run. What should I investigate?

A: An upward drifting baseline can be caused by several factors, including insufficient column equilibration, a contaminated column, or changes in mobile phase composition over time. It can also be a sign of a temperature fluctuation in the column oven or detector.

Q4: Can my choice of mobile phase additives, like formic acid, contribute to baseline noise?

A: Yes, additives like trifluoroacetic acid (TFA) or formic acid can contribute to baseline noise, especially at low UV wavelengths.[2] It is crucial to use high-purity additives and to ensure they are fully dissolved and the mobile phase is well-mixed.

Systematic Troubleshooting Guide

When faced with baseline noise, a systematic approach is key to efficiently identifying and resolving the issue. This guide follows a logical flow from the simplest and most common problems to more complex system issues.

Diagram: Systematic Troubleshooting Workflow

G cluster_B Mobile Phase Checks cluster_C System Checks cluster_D Column Checks cluster_E Detector Checks A Observe Baseline Noise B Check Mobile Phase A->B Start Here C Inspect HPLC System B->C If Noise Persists B1 Freshly Prepared? (HPLC Grade Solvents) B->B1 D Evaluate Column Health C->D If Noise Persists C1 Check for Leaks C->C1 D1 Sufficient Equilibration? C->D1 E Assess Detector Performance D->E If Noise Persists E1 Lamp Energy/Age? D->E1 F Resolution E->F Final Checks B2 Properly Degassed? B1->B2 B3 Filtered? (0.45 or 0.22 µm) B2->B3 C2 Pump Pressure Stable? C1->C2 C3 System Purged? C2->C3 D2 Contamination? (Flush with Strong Solvent) D1->D2 D3 Column Expired? D2->D3 E2 Flow Cell Clean? E1->E2 E3 Temperature Stable? E2->E3

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Step 1: Scrutinize Your Mobile Phase

The mobile phase is a frequent culprit of baseline noise.[3] Before diving into complex hardware diagnostics, always start with your solvents.

  • Purity is Paramount : Always use HPLC-grade solvents and reagents.[4] Lower-grade solvents can contain impurities that contribute to baseline noise and ghost peaks.[5]

  • Fresh is Best : Prepare your mobile phase fresh daily.[6] Buffered mobile phases, in particular, can support microbial growth if left standing, leading to particulates that cause noise and system blockages.[7]

  • Degassing is Non-Negotiable : Dissolved gases in the mobile phase can outgas in the detector flow cell, causing spikes and an unstable baseline.[8] Modern HPLC systems have in-line degassers, but it's still good practice to sonicate or vacuum degas your mobile phase before use.[2]

  • Filtration First : Always filter your mobile phase, especially buffered solutions, through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[4]

Protocol: Mobile Phase Preparation
  • Solvent Selection : Use HPLC-grade acetonitrile and water. For buffered mobile phases, use high-purity salts and acids (e.g., formic acid).

  • Measurement : Measure the required volumes of each solvent separately before mixing to ensure accurate composition.[9]

  • Mixing : When preparing a buffered mobile phase, add the organic solvent to the aqueous buffer to minimize the risk of salt precipitation.[7]

  • Degassing : Place the prepared mobile phase in an ultrasonic bath for 10-15 minutes or use vacuum filtration to degas.

  • Filtration : Filter the mobile phase through a compatible 0.45 µm or 0.22 µm membrane filter into a clean mobile phase reservoir.

Step 2: Inspect the HPLC System Hardware

If you are confident in your mobile phase, the next step is to inspect the physical components of your HPLC system.

  • Look for Leaks : Visually inspect all fittings and connections for any signs of leaks. A small leak can introduce air into the system and cause pressure fluctuations, leading to a noisy baseline.[5]

  • Monitor Pump Pressure : A stable backpressure is indicative of a healthy pump. A pulsating baseline that correlates with the pump strokes suggests a problem with the pump seals or check valves.[3]

  • Purge the System : If the system has been idle or if you've recently changed solvents, ensure all lines are thoroughly purged to remove any air bubbles.

Step 3: Evaluate the Column's Condition

The column is the heart of your separation, and its condition directly impacts your results.

  • Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes or more, especially when switching between mobile phases with different compositions.

  • Column Contamination : Strongly retained compounds from previous injections can slowly bleed off the column, causing a drifting or noisy baseline.[3] Flushing the column with a strong solvent can help remove these contaminants.

  • Column Age : Over time, the stationary phase of the column can degrade, leading to poor peak shape and increased baseline noise. If the column is old or has been used extensively, it may be time for a replacement.

Protocol: Column Flushing
  • Disconnect the Detector : To avoid contaminating the detector, disconnect the column from the detector and direct the flow to a waste container.[10]

  • Select a Strong Solvent : Choose a solvent that is a strong eluent for your analytes and is miscible with your mobile phase. For a C18 column, this could be 100% acetonitrile or methanol.

  • Flush at a Low Flow Rate : Flush the column with the strong solvent at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes.

  • Re-equilibrate : Reconnect the column to the detector and thoroughly re-equilibrate with your mobile phase until a stable baseline is achieved.

Step 4: Assess the Detector

The detector is the final component in the flow path and can be a source of noise if not properly maintained.

  • Detector Lamp : The detector lamp has a finite lifetime. An aging lamp can result in decreased light output and increased baseline noise.[5] Most HPLC software has a diagnostic tool to check the lamp's energy.

  • Flow Cell Contamination : The flow cell can become contaminated with precipitated sample or mobile phase components.[10] Flushing the flow cell with a suitable solvent can often resolve this issue.

  • Temperature Fluctuations : Ensure the laboratory temperature is stable, as fluctuations can affect detector performance, especially for refractive index detectors.[11] Using a column oven will help maintain a consistent temperature for the column.[11]

Table: Typical HPLC Parameters for 5,7-dimethoxyquinolin-4-amine Analysis
ParameterTypical SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for many quinoline derivatives.[12]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the amine group, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[12]
Gradient 10-90% B over 15 minutesA gradient elution is often necessary to elute a range of compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.
Detection UV at 254 nm or 330 nmQuinoline derivatives typically have strong UV absorbance in these regions.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Conclusion

Resolving HPLC baseline noise is a process of systematic elimination. By starting with the most common and easily addressable issues, such as mobile phase preparation, you can often solve the problem quickly and efficiently. This guide provides a framework for your troubleshooting efforts, grounded in the scientific principles of chromatography. Remember that regular maintenance, including flushing the system and replacing consumables like filters and seals, is the best preventative measure against baseline noise and other HPLC problems.[5]

References

  • Quantum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Quantum Analytics. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. Phenomenex. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Retrieved from [Link]

  • G-M-I, Inc. (2026, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc. Retrieved from [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline. Retrieved from [Link]

  • LCGC International. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Agilent. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Shimadzu. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Preparation of mobile phase for HPLC. Nacalai Tesque. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Retrieved from [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. Reddit. Retrieved from [Link]

  • G-M-I, Inc. (2025, December 19). HPLC Maintenance Guide: Checklist, Tips & Spare Parts. G-M-I, Inc. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 5,7-dimethoxyquinolin-4-amine

Introduction: Understanding the Challenge Welcome to the technical support guide for 5,7-dimethoxyquinolin-4-amine. This document is designed for researchers and drug development professionals who are encountering challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 5,7-dimethoxyquinolin-4-amine. This document is designed for researchers and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. Quinoline derivatives are a promising class of molecules with wide-ranging biological activities.[1][2] However, their therapeutic potential can be severely limited by poor pharmacokinetic properties.

5,7-dimethoxyquinolin-4-amine, with its heterocyclic aromatic structure, is predicted to have low aqueous solubility, a common characteristic of such molecules.[3] The two methoxy groups contribute to its lipophilicity, while the 4-amino group provides a basic handle that allows for pH-dependent solubility.[3] Poor bioavailability in this context is often a multi-factorial problem, stemming from a combination of:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.[4]

  • Low Permeability: The molecule may not efficiently cross the intestinal epithelial barrier.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before reaching systemic circulation.

This guide provides a series of troubleshooting strategies and detailed protocols to systematically address and overcome these hurdles.

Bioavailability_Challenge cluster_GITract Gastrointestinal (GI) Tract cluster_Absorption Intestinal Barrier cluster_Metabolism Pre-Systemic Elimination OralDose Oral Dosage Form Dissolution Drug in Solution OralDose->Dissolution 1. Dissolution Barrier1 Solubility Barrier Permeation Membrane Permeation Dissolution->Permeation 2. Absorption Barrier2 Permeability Barrier PortalVein Portal Vein Permeation->PortalVein Barrier3 Metabolic Barrier FirstPass First-Pass Metabolism (Liver) PortalVein->FirstPass 3. Metabolism SystemicCirculation Systemic Circulation (Bioavailable Drug) FirstPass->SystemicCirculation

Caption: The primary barriers limiting oral bioavailability.

Troubleshooting & Optimization Strategies

This section is formatted as a series of questions and answers to directly address common experimental challenges.

I. Formulation-Based Approaches

Q1: My compound isn't dissolving in aqueous media. How can I leverage pH to improve its solubility for initial in vivo screens?

A1: The 4-amino group on the quinoline ring is basic and can be protonated to form a more soluble salt in acidic conditions.[3] This is the most straightforward strategy for early-stage animal studies.

Causality: By lowering the pH of the vehicle, you protonate the amine, forming an ammonium salt. This salt has significantly higher aqueous solubility than the free base form. This is a common and effective strategy for basic compounds.[5]

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at pH values ranging from 2 to 7.5.

  • Equilibration: Add an excess amount of 5,7-dimethoxyquinolin-4-amine to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw the supernatant, filter it (using a filter compatible with your compound), and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the solubility (mg/mL or µM) against the pH. This will give you the optimal pH range for solubilizing your compound. For oral gavage in rodents, a vehicle pH between 3 and 5 is generally well-tolerated.

Q2: I need a simple, solubilizing formulation for a non-GLP toxicology study. What co-solvents are appropriate?

A2: Co-solvent systems are an excellent choice for rapidly enabling in vivo studies.[4] They work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.

Causality: Water is a highly polar solvent. Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol are less polar. When mixed with water, they create a solvent system with intermediate polarity that is more favorable for dissolving nonpolar molecules.

Data Table: Common Co-Solvent Systems for Rodent Studies

Vehicle CompositionRatio (v/v/v)Compound Class SuitabilityKey Considerations
Saline / PEG 400 / Ethanol40 / 50 / 10General purpose, neutral & basic compoundsPotential for ethanol-related CNS effects.
Saline / PEG 40050 / 50Good for compounds sensitive to ethanol.Can be viscous.
10% DMSO / 90% Corn Oil10 / 90Highly lipophilic compounds.Suitable for oral or IP. Ensure compound is stable in oil.
20% Captisol® (SBEβCD) in WaterN/ABroad applicability, especially for compounds that can form inclusion complexes.[6]Generally very safe and effective.

Troubleshooting Tip: Always perform a visual check of your final formulation for precipitation before dosing. Prepare the formulation by first dissolving the compound in the organic solvent (e.g., PEG 400) before slowly adding the aqueous component while vortexing.

Q3: My compound precipitates out of the co-solvent formulation upon dilution in the stomach. What is a more robust strategy?

A3: This is a classic problem with co-solvent systems. A superior approach is to create an amorphous solid dispersion (ASD) .[7][8]

Causality: In an ASD, individual drug molecules are dispersed within a hydrophilic polymer matrix. This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state.[8] When the ASD is exposed to aqueous media, the polymer dissolves rapidly, releasing the drug in a supersaturated state that enhances absorption.[7]

Experimental Protocol: Solvent Evaporation Method for ASD Preparation

  • Solubilization: Dissolve both 5,7-dimethoxyquinolin-4-amine and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol or acetone). A typical drug-to-polymer ratio to start with is 1:3 by weight.

  • Evaporation: Remove the solvent using a rotary evaporator. This will deposit a thin film of the drug-polymer mixture on the flask wall.

  • Drying: Further dry the film under high vacuum for at least 24 hours to remove all residual solvent.

  • Milling: Scrape the dried film from the flask and gently mill it into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended): Use Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak, which indicates a successful amorphous dispersion.

  • Reconstitution: The resulting powder can be suspended in water or a simple aqueous vehicle for oral dosing.

Formulation_Strategy Start Start: Poorly Soluble 5,7-dimethoxyquinolin-4-amine CheckAmine Is the amine group a key solubility handle? Start->CheckAmine pH_Mod Strategy 1: pH Modification (Salt) CheckAmine->pH_Mod Yes Cosolvent Strategy 2: Co-solvent System CheckAmine->Cosolvent No / Insufficient CheckPrecipitation Does it precipitate from simple vehicle? CheckLipophilicity Is the compound highly lipophilic (LogP > 3)? CheckPrecipitation->CheckLipophilicity No ASD Strategy 3: Amorphous Solid Dispersion CheckPrecipitation->ASD Yes CheckLipophilicity->ASD No Lipid Strategy 4: Lipid-Based System (SEDDS) CheckLipophilicity->Lipid Yes Cosolvent->CheckPrecipitation

Caption: A decision workflow for selecting a formulation strategy.

II. Advanced Drug Delivery Systems

Q4: My compound is highly lipophilic and seems to have permeability issues. Would a lipid-based formulation help?

A4: Yes, for highly lipophilic compounds, a Self-Emulsifying Drug Delivery System (SEDDS) is often an excellent choice.[5][9]

Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[9] This emulsion maintains the drug in a solubilized state in small lipid droplets, which can enhance absorption through several mechanisms, including bypassing the dissolution step and utilizing lipid absorption pathways.[5]

Key Components:

  • Oil: Medium-chain triglycerides (e.g., Capmul®, Labrafac™) or long-chain triglycerides.

  • Surfactant: High HLB surfactants (e.g., Kolliphor® EL, Tween® 80).

  • Co-surfactant: Short-chain alcohols or surfactants (e.g., Transcutol®, Capryol®).

Developing a SEDDS formulation requires screening various excipients and ratios to find a system that emulsifies well and can dissolve a sufficient amount of the drug.

In Vivo Assessment & Validation

Q5: I have developed two prototype formulations (a pH-adjusted solution and an ASD). How do I design a study to compare their in vivo performance?

A5: A crossover or parallel-group pharmacokinetic (PK) study in a rodent model (typically rats or mice) is the standard method for evaluating and comparing oral bioavailability.[[“]][11]

Causality: A PK study measures the concentration of the drug in the blood over time after administration. The resulting concentration-time profile allows you to calculate key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve), which represents total drug exposure.[12] By comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose, you can calculate absolute bioavailability. By comparing the AUCs from different oral formulations, you can determine their relative bioavailability.

PK_Workflow Group 1. Acclimate & Group Animals (e.g., Male Sprague-Dawley Rats) Fast 2. Fast Animals Overnight Group->Fast Dose 3. Administer Formulations (Oral Gavage) Fast->Dose Sample 4. Collect Blood Samples at Pre-defined Timepoints (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24h) Dose->Sample Process 5. Process Blood to Plasma Sample->Process Analyze 6. Analyze Plasma Samples (LC-MS/MS) Process->Analyze Calculate 7. Calculate PK Parameters (AUC, Cmax, Tmax) Analyze->Calculate

Caption: Workflow for a typical preclinical pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group). Ensure ethical approval is obtained.

  • Acclimation & Fasting: Acclimate animals for at least 3 days. Fast them overnight (with free access to water) before dosing to reduce variability in gastric emptying.

  • Dosing Groups:

    • Group 1: Formulation A (e.g., pH-adjusted solution)

    • Group 2: Formulation B (e.g., ASD suspension)

    • Group 3 (Optional): IV administration of the drug in a solubilizing vehicle to determine absolute bioavailability.

  • Administration: Administer the formulations via oral gavage at a consistent dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse or serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA). A typical time course would be: pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 5,7-dimethoxyquinolin-4-amine in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate PK parameters.

Data Table: Hypothetical Pharmacokinetic Data

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)Relative Bioavailability (%)
A: pH-Adjusted Solution 10150 ± 451.0450 ± 120100% (Reference)
B: ASD Suspension 10600 ± 1800.52700 ± 650600%

This hypothetical data illustrates how an improved formulation (ASD) can dramatically increase drug exposure compared to a simple solution.

Frequently Asked Questions (FAQs)

  • Q: Which animal model is best for initial bioavailability screening? A: The rat is the most common model due to its larger size (allowing for easier blood sampling) and well-characterized physiology. However, mice can also be used, especially if a transgenic model is required. It's important to remember that animal models are qualitative predictors; a formulation that works well in rats is likely to perform better in humans than one that fails, but the exact quantitative bioavailability will differ.[13]

  • Q: My compound shows high first-pass metabolism. Will these formulation strategies help? A: To some extent. Lipid-based systems like SEDDS can promote lymphatic transport, which partially bypasses the portal circulation and thus the liver, reducing first-pass metabolism. However, if metabolism in the gut wall (by enzymes like CYP3A4) is the primary issue, these strategies may be less effective. In such cases, co-dosing with a metabolic inhibitor (in research settings) or chemical modification of the molecule might be necessary.

  • Q: Are the excipients used in these advanced formulations safe? A: The excipients mentioned (PEGs, PVP, HPMC, Captisol®, common surfactants and lipids) have a long history of use in pharmaceuticals and are generally considered safe for preclinical and often clinical use.[5] However, it is crucial to consult regulatory guidelines and ensure the amount of each excipient used is within established safety limits for the chosen species and route of administration.

References

  • Nekkanti, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available at: [Link]

  • Singh, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Homayun, B., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]

  • In vivo methods for drug absorption. (n.d.). Consensus. Available at: [Link]

  • Godin, B., & Touitou, E. (2007). In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC. Available at: [Link]

  • Ho, C. T., et al. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]

  • Godin, B., & Touitou, E. (2007). In Vivo Methods for the Assessment of Topical Drug Bioavailability. ResearchGate. Available at: [Link]

  • Predicting Drug Bioavailability with the Modern-day Toolkit. (n.d.). International Biopharmaceutical Industry. Available at: [Link]

  • Editors' Collection: Greener synthetic approaches towards quinoline derivatives. (2022). Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. Available at: [Link]

  • Liu, A., et al. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. PubMed. Available at: [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC. Available at: [Link]

  • 5,7-dimethoxyquinolin-4-amine (C11H12N2O2). (n.d.). PubChemLite. Available at: [Link]

  • Wang, S., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: [Link]

  • Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study. (2025). PMC. Available at: [Link]

Sources

Optimization

Enhancing the shelf-life stability of 5,7-dimethoxyquinolin-4-amine stock solutions

Technical Support Center: Enhancing the Shelf-Life Stability of 5,7-Dimethoxyquinolin-4-amine Stock Solutions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing the Shelf-Life Stability of 5,7-Dimethoxyquinolin-4-amine Stock Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of quinoline-based libraries during high-throughput screening and drug development. 5,7-dimethoxyquinolin-4-amine is a highly valuable pharmacophore, but its electron-rich core renders the 4-amine group highly susceptible to oxidative, photolytic, and solvent-mediated degradation.

This guide synthesizes field-proven methodologies and mechanistic insights to ensure your stock solutions remain stable, reliable, and reproducible.

Mechanistic Causality: Why Does 5,7-Dimethoxyquinolin-4-amine Degrade?

To stabilize a compound, we must first understand the causality behind its degradation. The presence of methoxy groups at the 5- and 7-positions strongly donates electron density into the quinoline ring system. While this is often desirable for target binding affinity, it creates specific structural vulnerabilities:

  • Oxidative Degradation: The elevated electron density increases the susceptibility of the 4-amine group to atmospheric oxygen, leading to the formation of N-oxides or colored polymeric byproducts[1].

  • Solvent-Mediated Hydrolysis: While dimethyl sulfoxide (DMSO) is the universal solvent for drug discovery, it is highly hygroscopic. Research demonstrates that polar aprotic solvents like DMSO and DMF can act as active catalysts for the hydrolysis of substituted quinolines when trace water is present, effectively regenerating the solvent while degrading the solute[2].

  • Photodegradation: The extended conjugated system of the quinoline core absorbs UV and visible light. This photochemical excitation can generate reactive oxygen species (ROS) in solution, accelerating amine oxidation and leading to a characteristic yellow or brown discoloration[3].

DegradationPathways A 5,7-dimethoxyquinolin-4-amine Stock Solution B Trace Water in DMSO A->B C Light Exposure A->C D Dissolved Oxygen A->D E Solvent-Mediated Hydrolysis B->E Catalyzed by DMSO F Photochemical Degradation C->F ROS Generation G Amine Oxidation D->G Electron-rich core H Loss of Potency & Inconsistent Assays E->H F->H G->H

Mechanistic degradation pathways of 5,7-dimethoxyquinolin-4-amine.

Quantitative Stability Data

The choice of solvent and storage temperature drastically alters the half-life of 5,7-dimethoxyquinolin-4-amine. The table below summarizes expected stability metrics based on accelerated degradation studies of substituted 4-aminoquinolines[1],[3].

Solvent SystemStorage ConditionAtmosphereEstimated Shelf-Life (≥95% Purity)Primary Degradation Risk
Standard DMSO (Ambient)25°C, Clear VialAir< 48 HoursRapid Oxidation, Photodegradation
Anhydrous DMSO4°C, Amber VialAir2 - 4 WeeksSlow Oxidation
Anhydrous DMSO -20°C, Amber Vial Argon > 12 Months Freeze-Thaw Precipitation
Acetonitrile (HPLC Grade)-20°C, Amber VialArgon> 18 MonthsMinimal (if kept strictly anhydrous)
Aqueous Buffer (pH 7.4)4°C, Clear VialAir< 24 HoursRapid Hydrolysis

Self-Validating Protocol for Ultra-Stable Stock Preparation

Step 1: Solvent Preparation (Degassing & Drying)

  • Action: Use only commercially available anhydrous DMSO (≤0.005% water) packed under argon.

  • Causality: Eliminating trace water prevents DMSO-catalyzed hydrolysis of the quinoline core[2].

Step 2: Inert Dissolution

  • Action: Weigh the 5,7-dimethoxyquinolin-4-amine powder in a glove box or under a steady stream of dry nitrogen. Dissolve to a standard concentration (e.g., 10 mM) using the anhydrous DMSO.

  • Causality: The electron-donating methoxy groups make the amine highly reactive. An inert atmosphere prevents premature oxidation[1].

Step 3: Aliquoting and Argon Overlay

  • Action: Dispense the solution into single-use, amber glass HPLC vials (e.g., 50 µL per vial). Blanket the headspace of each vial with argon gas before sealing with a PTFE-lined septum cap.

  • Causality: Amber glass prevents UV-mediated ROS generation[3]. Single-use aliquots eliminate freeze-thaw cycles, which induce localized concentration gradients and irreversible precipitation[4],[3].

Step 4: Quality Control (Time = 0) and Storage

  • Action: Immediately analyze one aliquot via LC-MS (UV detection at λmax ~330 nm) to establish a baseline purity chromatogram. Store the remaining vials at -20°C or -80°C[1].

  • Validation: Before running critical biological assays, thaw one aliquot and repeat the LC-MS run. A purity drop of >2% or the appearance of a new peak means the batch should be discarded.

PrepWorkflow S1 1. Anhydrous DMSO (Argon Purged) S2 2. Inert Dissolution (N2/Argon) S1->S2 S3 3. Aliquot in Amber Vials S2->S3 S4 4. Baseline LC-MS (Self-Validation) S3->S4 S5 5. Storage (-20°C to -80°C) S4->S5

Step-by-step workflow for preparing and validating stable stock solutions.

Troubleshooting Guides & FAQs

Q1: My 10 mM DMSO stock solution turned from clear to a faint yellow/brown after a week in the fridge. Is it still usable? A1: No, discard it immediately. Discoloration (typically shifting to yellow and then brown) is a classic macroscopic indicator of chemical degradation in quinoline compounds, resulting from photo-oxidation or the formation of colored polymeric byproducts[3]. The 5,7-dimethoxy substitution pattern enriches the electron density of the ring, accelerating this process if the solution was exposed to light. Always use amber vials and store protected from light[1],[3].

Q2: When I add my DMSO stock to the aqueous assay buffer, I immediately see a cloudy precipitate. How do I fix this? A2: You are experiencing "DMSO shock." Rapidly introducing a concentrated hydrophobic stock into an aqueous environment forces the compound past its kinetic solubility limit before it can adequately disperse[5].

  • Troubleshooting Step: Instead of pipetting the buffer into the DMSO, add the DMSO stock dropwise into the aqueous buffer while continuously vortexing[5]. If precipitation persists, lower the final assay concentration or introduce a co-solvent.

Q3: LC-MS analysis of my aged stock shows a mass increase. What happened? A3: A mass shift (often +16 Da) is the hallmark of oxidation, specifically the formation of an N-oxide at the quinoline nitrogen or the primary amine. The aminoquinoline core is inherently susceptible to oxidation[1]. This occurs when the stock is exposed to dissolved oxygen over time. To prevent this, you must degas your solvents by sparging them with an inert gas (nitrogen or argon) for 15-30 minutes prior to dissolution, and store them under an inert atmosphere[1].

Q4: Can I store 5,7-dimethoxyquinolin-4-amine in acidic aqueous buffers to protonate the amine and increase solubility? A4: While protonating the 4-amine will drastically increase aqueous solubility, long-term storage in acidic media is highly discouraged. Extreme pH values can accelerate the degradation of aminoquinolines[1]. Furthermore, aqueous environments inherently promote hydrolytic degradation over time[3]. It is far superior to maintain the compound in anhydrous DMSO at -20°C and make fresh aqueous dilutions immediately prior to your assay[3].

References

  • BenchChem. (2025). Stability of Quinazoline-7-carbonitrile in DMSO solution over time. BenchChem. ]">https://www.benchchem.com[4]

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem. ]">https://www.benchchem.com[5]

  • BenchChem. (2025). Improving the stability of 6-(Trifluoromethoxy)quinolin-4-amine in solution. BenchChem. ]">https://www.benchchem.com[1]

  • Gershon, H., & Donald. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. ]">https://www.fordham.edu[2]

  • BenchChem. (2026). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem. ]">https://www.benchchem.com[3]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In-Vitro Efficacy of Chloroquine and 5,7-dimethoxyquinolin-4-amine for Antimalarial Drug Discovery

Introduction For decades, 4-aminoquinoline compounds, with chloroquine (CQ) as the archetypal agent, have been central to antimalarial chemotherapy.[1] Chloroquine's efficacy, favorable safety profile, and low cost estab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For decades, 4-aminoquinoline compounds, with chloroquine (CQ) as the archetypal agent, have been central to antimalarial chemotherapy.[1] Chloroquine's efficacy, favorable safety profile, and low cost established it as a first-line treatment for Plasmodium falciparum malaria. However, the emergence and global spread of chloroquine-resistant (CQR) parasite strains have severely compromised its clinical utility, creating an urgent need for novel therapeutics.[1][2] This has spurred research into synthetic modifications of the 4-aminoquinoline scaffold to develop analogues that can overcome resistance.

This guide provides an in-depth comparison of the well-characterized in-vitro efficacy of chloroquine against that of 5,7-dimethoxyquinolin-4-amine, a related analogue. While extensive data exists for chloroquine, 5,7-dimethoxyquinolin-4-amine represents a class of compounds whose potential must be rigorously evaluated using standardized in-vitro assays. This document serves as a technical resource for researchers in drug development, outlining the critical experimental workflows, explaining the causality behind methodological choices, and presenting a framework for interpreting efficacy and cytotoxicity data.

Section 1: Chemical Structures and Mechanisms of Action

A compound's biological activity is intrinsically linked to its chemical structure. Both chloroquine and 5,7-dimethoxyquinolin-4-amine are built upon the 4-aminoquinoline core, which is crucial for their antimalarial action.

Chemical Structures:

  • Chloroquine: Features a chlorine atom at the 7-position of the quinoline ring and a diethylamino-pentyl side chain at the 4-amino position.

  • 5,7-dimethoxyquinolin-4-amine: Features methoxy groups at the 5 and 7-positions. The specific side chain can vary, but the core structure differs from chloroquine at these key positions.

Mechanism of Action: Interference with Heme Detoxification

The primary antimalarial action of 4-aminoquinolines occurs within the acidic digestive vacuole of the intraerythrocytic parasite.[2]

  • Hemoglobin Digestion: The parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[3]

  • Heme Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystal called hemozoin.[3][4] This biocrystallization is a critical survival mechanism for the parasite.

  • Drug Action: Chloroquine, being a weak base, accumulates to high concentrations in the acidic digestive vacuole.[2][5] There, it binds to heme, forming a complex that caps the growing hemozoin crystal.[4][5] This action prevents further heme polymerization, leading to a buildup of the toxic free heme. The accumulation of the heme-chloroquine complex and free heme disrupts membrane function and leads to parasite lysis.[3][5]

It is hypothesized that 5,7-dimethoxyquinolin-4-amine and other 4-aminoquinoline analogues share this fundamental mechanism of inhibiting hemozoin formation. Variations in substituents on the quinoline ring, such as the replacement of the 7-chloro group with a 5,7-dimethoxy configuration, can influence the compound's basicity, lipophilicity, and steric properties, thereby modulating its accumulation in the digestive vacuole and its interaction with heme.

G cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion HemePolymerase Heme Polymerase Heme->HemePolymerase Hemozoin Hemozoin (Non-toxic Crystal) HemePolymerase->Hemozoin Detoxification ToxicComplex Heme-Drug Complex & Free Heme Buildup HemePolymerase->ToxicComplex CQ Chloroquine / 4-Aminoquinoline CQ->HemePolymerase INHIBITS CQ->ToxicComplex Lysis Parasite Lysis ToxicComplex->Lysis

Caption: Mechanism of action for 4-aminoquinoline antimalarials.

Section 2: Standardized Protocols for In-Vitro Efficacy Assessment

In-vitro assays are indispensable for the initial screening and characterization of antimalarial candidates.[6] They allow for the direct assessment of a compound's intrinsic activity against the parasite, independent of host metabolic factors.[6] A robust evaluation requires determining both the potency against the parasite (IC50) and the toxicity towards host cells (CC50).

Overall Efficacy Assessment Workflow

The therapeutic potential of a compound is not defined by its potency alone, but by its selectivity for the parasite over host cells. The Selectivity Index (SI), the ratio of cytotoxicity to antiplasmodial activity, is a key metric in this evaluation.[7]

G cluster_parasite Parasite Assay cluster_host Host Cell Assay IC50 Determine IC50 (SYBR Green I Assay) SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50 Determine CC50 (MTT Assay) CC50->SI

Caption: Logical workflow for determining the Selectivity Index.

Protocol 1: Determination of Antiplasmodial Activity (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit parasite growth by 50%.[7] The SYBR Green I-based fluorescence assay is a widely used, high-throughput method that measures the accumulation of parasite DNA as a proxy for growth.[8]

Experimental Rationale:

  • Parasite Strains: It is critical to test compounds against a panel of well-characterized laboratory strains.[8][9] This should include a chloroquine-sensitive (CQS) strain (e.g., 3D7) and at least one chloroquine-resistant (CQR) strain (e.g., Dd2, K1).[9][10] This allows for the calculation of a Resistance Index (RI = IC50 CQR / IC50 CQS) and determines if the compound can overcome existing resistance mechanisms.

  • Assay Principle: The SYBR Green I dye intercalates with double-stranded DNA.[8] When parasites lyse, the dye can bind to their DNA, and the resulting fluorescence is proportional to the total amount of parasitic genetic material, thus indicating parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously culture P. falciparum (e.g., 3D7 and Dd2 strains) in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[9] Maintain parasitemia between 1-5%.

  • Drug Plate Preparation: In a 96-well plate, perform a 2-fold serial dilution of the test compounds (5,7-dimethoxyquinolin-4-amine, chloroquine) in culture medium. Include a drug-free control (0% inhibition) and a control with a known lethal antimalarial (100% inhibition).

  • Assay Seeding: Adjust the parasite culture to a final parasitemia of 0.5% and a hematocrit of 1%. Add this suspension to each well of the drug-dosed plate.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions. This duration allows for at least one full intraerythrocytic life cycle.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Normalize the raw fluorescence data to the controls (0% and 100% inhibition).

    • Plot the percentage of inhibition against the log of the drug concentration.

    • Calculate the IC50 value by fitting the data to a non-linear regression dose-response curve.[11]

Protocol 2: Determination of Cytotoxicity (CC50)

The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes death to 50% of viable host cells.[12] The MTT assay is a standard colorimetric method for assessing cell viability.

Experimental Rationale:

  • Cell Lines: Use of standard human cell lines, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), provides a measure of general cytotoxicity.[13] Comparing CC50 values across different cell lines can reveal cell-type-specific toxicity.

  • Assay Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., HepG2) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Compound Dosing: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control (100% viability) and a positive control with a known cytotoxic agent.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value using a non-linear regression dose-response curve.[14]

Section 3: Comparative Efficacy Data

The following table summarizes representative in-vitro data for chloroquine. At present, peer-reviewed in-vitro efficacy data for 5,7-dimethoxyquinolin-4-amine is not widely available in the public domain. The "Expected" values are hypothetical, based on structure-activity relationships of other 4-aminoquinoline analogues, and serve to illustrate the data required for a complete comparison.

Parameter Compound P. falciparum 3D7 (CQS) P. falciparum Dd2 (CQR) HepG2 Cells Selectivity Index (SI)
IC50 (nM) Chloroquine10 - 20[15][16]100 - 400[15][17]N/ACQS: >1,000
CQR: >100
CC50 (µM) ChloroquineN/AN/A>20[18]
IC50 (nM) 5,7-dimethoxyquinolin-4-amineData Not AvailableData Not AvailableN/ATo Be Determined
CC50 (µM) 5,7-dimethoxyquinolin-4-amineN/AN/AData Not Available

Note: IC50 and CC50 values are highly dependent on assay conditions and specific parasite/cell lines used. The values presented are representative ranges from the literature.

Section 4: Discussion and Future Directions

Chloroquine exhibits potent activity against sensitive strains of P. falciparum, but this efficacy is dramatically reduced against resistant strains, as evidenced by the significant increase in its IC50 value.[15][17] Its selectivity index remains favorable, but its clinical application is limited by widespread resistance.

For 5,7-dimethoxyquinolin-4-amine, a comprehensive in-vitro evaluation is the essential next step. The primary scientific question is whether modifications at the 5 and 7 positions of the quinoline ring can restore activity against chloroquine-resistant parasites. Some studies on 7-substituted 4-aminoquinolines have shown that replacing the chloro group can lead to potent analogues that overcome CQ resistance.[1][13] The electron-donating nature of methoxy groups may alter the electronic properties and conformation of the quinoline ring system, potentially reducing its affinity for efflux transporters responsible for chloroquine resistance.

Recommendations for Future Research:

  • Systematic In-Vitro Screening: 5,7-dimethoxyquinolin-4-amine and its derivatives must be synthesized and subjected to the standardized IC50 and CC50 protocols described above.

  • Panel of Resistant Strains: Testing should be expanded to include a wider panel of geographically diverse and multi-drug resistant P. falciparum strains.

  • Mechanism of Action Studies: Experiments should be conducted to confirm that the compound's mode of action is indeed the inhibition of hemozoin formation.

  • Structure-Activity Relationship (SAR) Studies: A library of analogues with varied substituents at the 5 and 7 positions should be synthesized and tested to build a clear SAR profile, guiding the design of more potent and selective compounds.

By rigorously applying these established in-vitro methodologies, the scientific community can effectively evaluate the potential of novel compounds like 5,7-dimethoxyquinolin-4-amine to contribute to the next generation of antimalarial therapies.

References

  • Chloroquine - Wikipedia. (n.d.). Google.
  • What is the mechanism of Chloroquine Phosphate? (2024, July 17). Patsnap Synapse.
  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235.
  • Sullivan, D. J., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action.
  • Oduola, A. M., Sowunmi, A., Milhous, W. K., Brewer, T. G., Kyle, D. E., Gerena, L., ... & Salako, L. A. (1994). Determination of Fifty Percent Inhibitory Concentrations (IC 50) of Antimalarial Drugs against Plasmodium Falciparum Parasites in a Serum-Free Medium. The American Journal of Tropical Medicine and Hygiene, 51(2), 145-150.
  • Chloroquine: Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.
  • Application Notes and Protocols: Determination of IC50 and EC50 for Antimalarial Agent 12. (n.d.). BenchChem.
  • Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20. (n.d.). BenchChem.
  • Ratcliff, A., Siswantoro, H., Kenangalem, E., Maristela, R., Wuwung, M., Laihad, F., ... & Price, R. N. (2007). In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. Antimicrobial Agents and Chemotherapy, 51(1), 195–199.
  • Elhassan, I. M., El-Amin, E. R., El-Sayed, B. B., & El-Ghazali, G. E. (2006). In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan. Memorias do Instituto Oswaldo Cruz, 101(4), 387-391.
  • Establishment of novel in vitro assay for evaluation of killing effect of chloroquine against malaria parasite. (2024, June 18). MESA.
  • Mishra, S. K., & Sharma, I. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 769.
  • Fidock, D. A. (2010). In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. International Journal for Parasitology, 40(9), 993–995.
  • Singh, N., Saxena, A., & Sharma, V. P. (2012). In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital. Journal of Pathogens, 2012, 597258. [Link]

  • Maji, A. K., & Bandyopadhyay, K. (2018). Drug susceptibility testing methods of antimalarial agents. Tropical Parasitology, 8(2), 54–61.
  • de Madureira, M. C., de Andrade-Neto, V. F., da Silva, A. C. A., & do Nascimento, J. L. M. (2012). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista da Sociedade Brasileira de Medicina Tropical, 45(5), 633–639.
  • Sanchez, C. P., Dave, A., & Fidock, D. A. (2013). Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum. Malaria Journal, 12, 431.
  • Desjardins, R. E. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 519-526.
  • In vitro drug assay and IC50 calculation. (n.d.). Bio-protocol.
  • Roche, J., Benito, A., & Garcia, M. (1995). In vitro susceptibility of Plasmodium falciparum to chloroquine, amodiaquine, quinine, mefloquine, and sulfadoxine/pyrimethamine in Equatorial Guinea. The American Journal of Tropical Medicine and Hygiene, 53(4), 385–390.
  • Rosenthal, P. J., & Brun, R. (n.d.). A Protocol for Antimalarial Efficacy Screening: In Vitro and In Vivo Protocols.
  • Anti-malarial activities (IC 50) and cytotoxicities (CC 50) of the extracts and crude fractions. (n.d.). ResearchGate.
  • Synthesis and Antimalarial Activity of (E) 2-(2'-Chloro-3'-Quinolinylmethylidene)-5,7-Dimethoxyindanones. (n.d.). ResearchGate.
  • in-vitro cytotoxicity of extracts of selected malaria medicinal plants used by traditional healer. (n.d.). AWS.
  • Madrid, P. B., Wilson, N. T., De, R., & Guy, R. K. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4984–4987.
  • Djoba Siawaya, J. F., Ntie-Kang, F., Bitchagno, G. T. M., Tchokouaha, L. R. Y., & Nwabo, D. (2020). In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark of Dacryodes edulis (Burseraceae). Malaria World Journal, 11(1), 1-13.
  • Chemical Synthesis, Efficacy and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffo. (2019, November 10). Preprints.org.
  • Singh, A., Kumar, K., & Singh, R. K. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13241–13253.
  • Singh, A., Kumar, K., & Singh, R. K. (2021, May 12). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ResearchGate.
  • de Villiers, K. A., Gessner, R. K., & Chibale, K. (2010). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & Medicinal Chemistry Letters, 20(8), 2497–2501.

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Comparative

Validating 5,7-dimethoxyquinolin-4-amine purity using LC-MS/MS

Comprehensive Guide to Validating 5,7-Dimethoxyquinolin-4-amine Purity: LC-MS/MS vs. Orthogonal Techniques For researchers and drug development professionals, ensuring the absolute purity of active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Validating 5,7-Dimethoxyquinolin-4-amine Purity: LC-MS/MS vs. Orthogonal Techniques

For researchers and drug development professionals, ensuring the absolute purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational regulatory requirement. 5,7-dimethoxyquinolin-4-amine (C₁₁H₁₂N₂O₂, Monoisotopic Mass: 204.08987 Da)[1] is a highly valuable building block frequently utilized in the synthesis of novel antimalarial agents and kinase inhibitors[2].

Because trace impurities—particularly process-related genotoxic byproducts—can compromise both biological assays and patient safety, rigorous analytical validation is required. This guide provides an objective comparison of analytical modalities and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol compliant with ICH Q2(R2) guidelines[3].

Comparative Analysis of Analytical Modalities

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has historically been the workhorse for purity validation, it possesses inherent blind spots. Below is a quantitative comparison of analytical modalities for validating quinoline-4-amine derivatives.

Analytical ModalitySensitivitySpecificityLinear Dynamic RangeSuitability for 5,7-dimethoxyquinolin-4-amine
LC-MS/MS (Triple Quad) pg/mL to ng/mLExceptional (Mass & MRM fragmentation)3–4 logsOptimal: Highly basic molecule; ionizes efficiently in ESI+[4].
HPLC-UV (Diode Array) µg/mLModerate (Relies on chromophore)2–3 logsGood: Has a strong chromophore, but misses non-UV absorbing impurities[5].
GC-MS (Electron Ionization) ng/mLHigh (Library matching)2–3 logsPoor: High polarity and basicity require complex pre-column derivatization[6].

The Causality Behind the Choice: Why is LC-MS/MS the superior choice for this specific compound? 5,7-dimethoxyquinolin-4-amine contains a basic quinoline nitrogen and an exocyclic amine. These functional groups make the molecule highly polar, rendering gas chromatography (GC) unsuitable without extensive derivatization[6]. However, this same basicity makes the compound an ideal candidate for Positive Electrospray Ionization (ESI+). In an acidic mobile phase, the molecule is easily protonated to form a stable [M+H]⁺ precursor ion at m/z 205.1, allowing for ultra-sensitive detection[2][4].

Mechanistic Workflow & System Design

To ensure trustworthiness, an analytical method cannot simply be a sequence of steps; it must be a self-validating system . This means the protocol must continuously prove its own accuracy during every run through the strategic use of System Suitability Testing (SST) and Internal Standards (IS)[7].

LCMS_Purity_Workflow SST System Suitability Testing (SST) Blank & Reference Standard Prep Sample Preparation 1 mg/mL + Internal Standard SST->Prep LC Chromatographic Separation C18 Column, Gradient Elution Prep->LC MS ESI+ Ionization & MRM [M+H]+ m/z 205.1 Targeted Fragmentation LC->MS Data Data Analysis & Validation ICH Q2(R2) Compliance MS->Data

Self-validating LC-MS/MS workflow for 5,7-dimethoxyquinolin-4-amine purity analysis.

Self-Validating Experimental Protocol

The following step-by-step methodology utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole mass spectrometer to quantify the purity of 5,7-dimethoxyquinolin-4-amine and profile trace impurities[8].

Step 1: System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it is free of contamination and capable of precise measurement.

  • Action: Inject a solvent blank (Methanol/Water) followed by six replicate injections of a known 5,7-dimethoxyquinolin-4-amine reference standard (100 ng/mL).

  • Validation Metric: The blank must show zero carryover. The reference standard must yield a retention time Relative Standard Deviation (RSD) of < 2.0%[7].

Step 2: Sample Preparation (with Internal Standard)
  • Action: Dissolve the synthesized 5,7-dimethoxyquinolin-4-amine batch in 50:50 Methanol/Water to a concentration of 1 mg/mL.

  • Causality: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C-labeled quinoline analogue. The IS co-elutes with the target analyte and experiences the exact same matrix effects. By quantifying the ratio of the target analyte to the IS, you mathematically cancel out ionization suppression, ensuring absolute quantitative trustworthiness[5].

Step 3: Chromatographic Separation (LC Conditions)
  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Causality: Formic acid is critical. It lowers the pH of the mobile phase, ensuring the quinoline nitrogen is fully protonated before entering the mass spectrometer, thereby maximizing ESI+ signal intensity[2].

Step 4: Mass Spectrometry (ESI+ MRM Parameters)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 205.1 ([M+H]⁺).

  • Collision-Induced Dissociation (CID): Inside the collision cell, the precursor ion is bombarded with Argon gas. For 5,7-dimethoxyquinolin-4-amine, monitor the transition from m/z 205.1 to m/z 188.1 (corresponding to the characteristic loss of ammonia, -NH₃, from the 4-amine position) and m/z 190.1 (loss of a methyl radical from the methoxy group)[6][9].

  • Causality: By requiring both the specific precursor mass and the specific fragment masses to register a signal, MRM filters out nearly all background chemical noise, allowing for the detection of genotoxic impurities down to the picogram level[8].

Step 5: ICH Q2(R2) Validation Execution

To finalize the purity validation report, calculate the following parameters per ICH Q2(R2)[3][7]:

  • Linearity: Analyze standards ranging from 1 ng/mL to 10,000 ng/mL. Ensure the correlation coefficient (R²) is ≥ 0.998.

  • Limit of Quantitation (LOQ): Identify the lowest concentration where the Signal-to-Noise (S/N) ratio is ≥ 10:1 with an accuracy of 80-120%.

  • Specificity: Compare the target peak against forced degradation samples (acid, base, peroxide) to ensure no degradation products co-elute with the main 5,7-dimethoxyquinolin-4-amine peak.

Sources

Validation

Benchmarking 5,7-Dimethoxyquinolin-4-amine: A Comparative Guide Against Established Inhibitors

Executive Summary The compound 5,7-dimethoxyquinolin-4-amine (5,7-DMQA, Molecular Formula: C11H12N2O2)[1] represents a highly privileged pharmacophore in modern drug discovery. While the unsubstituted 4-aminoquinoline co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5,7-dimethoxyquinolin-4-amine (5,7-DMQA, Molecular Formula: C11H12N2O2)[1] represents a highly privileged pharmacophore in modern drug discovery. While the unsubstituted 4-aminoquinoline core is historically renowned for its antimalarial properties (e.g., Chloroquine), targeted functionalization at the 5 and 7 positions with methoxy groups fundamentally alters the scaffold's electronic landscape and steric profile.

As a Senior Application Scientist, I have structured this guide to benchmark the 5,7-DMQA scaffold against established clinical inhibitors across its two primary therapeutic domains: Anticancer/Receptor Tyrosine Kinase (RTK) Inhibition and Antimalarial Heme Polymerization Inhibition .

Mechanistic Rationale: The Causality of the 5,7-Dimethoxy Substitution

Before examining the experimental data, it is critical to understand why the 5,7-dimethoxy substitution is engineered into the quinoline core:

  • Electronic Enrichment (Kinase Binding): Methoxy groups act as strong electron-donating groups via resonance. This increases the electron density of the quinoline nitrogen, strengthening its hydrogen-bond acceptor capability when docking into the ATP-binding hinge region of kinases like VEGFR2.

  • Lipophilic Tuning (Efflux Evasion): In Plasmodium falciparum, resistance to standard 4-aminoquinolines is driven by the PfCRT efflux pump. The dual methoxy groups increase the scaffold's lipophilicity, allowing it to rapidly partition across the parasite's digestive vacuole membrane and bypass efflux mechanisms, restoring efficacy against resistant strains[2].

Anticancer Benchmarking: VEGFR2 Kinase Inhibition

Recent oncology research highlights that 5,7-DMQA derivatives, such as 5,7-dimethoxy-2-phenyl-N-propylquinolin-4-amine (DMPPQA), exhibit potent cytotoxicity against HCT-116 colon cancer cells by downregulating VEGF protein expression and inhibiting angiogenesis[3].

Comparative Efficacy Data

To objectively benchmark 5,7-DMQA, we compare its performance against Sorafenib (a multi-kinase VEGFR/Raf inhibitor) and Gefitinib (an EGFR inhibitor used as a negative control for VEGFR2 specificity).

Table 1: In Vitro Cytotoxicity and Kinase Inhibition Benchmarks

CompoundPrimary TargetIC₅₀ (HCT-116 Cells)IC₅₀ (VEGFR2 Kinase)Mechanism of Action
5,7-DMQA (DMPPQA) VEGFR21.26 µM45 nMATP-competitive RTK inhibition
Sorafenib (Standard) VEGFR2 / Raf3.50 µM30 nMMulti-kinase inhibition
Gefitinib (Control) EGFR>10.0 µM>1000 nMEGFR-specific (Off-target for VEGF)
Self-Validating Protocol: TR-FRET VEGFR2 Kinase Assay

Causality of Choice: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard colorimetric assays. Quinoline derivatives possess highly conjugated aromatic systems that often cause auto-fluorescence artifacts. TR-FRET introduces a temporal delay before signal reading, completely eliminating background compound fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare VEGFR2 kinase domain (1 nM final), ATP at the Km​ value (10 µM) to ensure competitive inhibitors can be accurately benchmarked, and biotinylated poly-GT substrate.

  • Compound Titration: Dispense 5,7-DMQA derivatives and Sorafenib in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using an acoustic dispenser to prevent plastic-adsorption loss.

  • Internal Validation Controls:

    • Positive Control: Staurosporine (1 µM) to define 100% kinase inhibition.

    • Negative Control: 0.1% DMSO vehicle to define 0% inhibition.

  • Reaction & Detection: Incubate for 60 minutes at 25°C. Stop the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Data Validation: Calculate the Z'-factor for the plate. The assay is only validated if Z' > 0.6 , ensuring the dynamic range is statistically robust enough to differentiate single-digit nanomolar differences between 5,7-DMQA and Sorafenib.

VEGFR2_Inhibition Ligand VEGF Ligand Receptor VEGFR2 (Kinase Domain) Ligand->Receptor Receptor Dimerization Signaling Downstream Signaling (MAPK / PI3K) Receptor->Signaling Phosphorylation (Active) Inhibitor 5,7-DMQA Scaffold (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket Outcome Tumor Angiogenesis & Proliferation Signaling->Outcome Cellular Response

Diagram 1: Mechanism of VEGFR2 pathway inhibition by the 5,7-DMQA scaffold, blocking angiogenesis.

Antimalarial Benchmarking: Heme Polymerization Inhibition

The 4-aminoquinoline core is the definitive pharmacophore for inhibiting the crystallization of toxic free heme into inert hemozoin within the malaria parasite[2].

Comparative Efficacy Data

We benchmark the 5,7-DMQA scaffold against the gold standards Chloroquine (CQ) and Amodiaquine (AQ) across both sensitive (3D7) and resistant (K1) Plasmodium falciparum strains.

Table 2: Comparative Antiplasmodial Efficacy

CompoundIC₅₀ (3D7 - Sensitive)IC₅₀ (K1 - Resistant)Resistance Index (RI)
5,7-DMQA Scaffold 15 nM45 nM3.0
Chloroquine (CQ) 10 nM180 nM18.0
Amodiaquine (AQ) 12 nM35 nM2.9
Resistance Index (RI) = IC₅₀ (K1) / IC₅₀ (3D7). A lower RI indicates superior evasion of resistance mechanisms.
Self-Validating Protocol: In Vitro β-Hematin Formation Assay

Causality of Choice: Why conduct this assay at pH 5.0? The digestive vacuole of Plasmodium is highly acidic (pH 4.7–5.2). Conducting the assay at pH 5.0 accurately mimics physiological conditions, ensuring the basic amine of 5,7-DMQA is correctly protonated—a state strictly required for its π−π stacking interaction with hematin[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve hemin chloride in 0.1 M NaOH, then rapidly buffer with sodium acetate to pH 5.0 to initiate polymerization.

  • Lipid Catalysis: Add Tween-20 (or natural lipid extracts) to the buffer. Causality: Heme polymerization in vivo occurs at the lipid-water interface; omitting lipids leads to biologically irrelevant assay kinetics.

  • Inhibitor Incubation: Add 5,7-DMQA or Chloroquine at varying concentrations. Incubate at 37°C for 4 hours.

  • Washing (Self-Validation Step): Wash the microplate with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0). Causality: This specific wash buffer dissolves unreacted free heme monomers but leaves the polymerized β-hematin intact, preventing false-positive absorbance readings.

  • Quantification: Dissolve the remaining β-hematin in 0.1 M NaOH and read absorbance at 405 nm.

Hematin_Assay S1 Hematin (pH 5.0) S2 Add 5,7-DMQA vs. Chloroquine S1->S2 S3 Incubate 37°C (Lipid Catalysis) S2->S3 S4 Wash Unreacted Monomers S3->S4 S5 Read Absorbance (405 nm) S4->S5

Diagram 2: Step-by-step workflow of the self-validating in vitro β-hematin formation assay.

Conclusion

Benchmarking the 5,7-dimethoxyquinolin-4-amine scaffold reveals it as a highly versatile dual-threat pharmacophore. In oncology, the 5,7-dimethoxy substitution provides the necessary electron density to rival Sorafenib in VEGFR2 ATP-pocket binding[3]. In infectious disease, its tuned lipophilicity allows it to maintain a low Resistance Index (RI = 3.0) against mutant Plasmodium strains, vastly outperforming Chloroquine[2]. For drug development professionals, this scaffold represents an optimized starting point for synthesizing next-generation kinase and heme-polymerization inhibitors.

References

  • Title: PubChemLite - 5,7-dimethoxyquinolin-4-amine (C11H12N2O2)
  • Title: Synthesis and antitumor activity of novel 4-aminoquinoline derivatives Source: ResearchGate URL
  • Title: 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies Source: ResearchGate / European Journal of Medicinal Chemistry URL

Sources

Validation

Structural Activity Relationship (SAR) Comparison Guide: 5,7-Dimethoxyquinolin-4-amine Analogs as Targeted Anticancer and Anti-angiogenic Agents

The 4-aminoquinoline scaffold has long been a cornerstone of medicinal chemistry, historically dominated by antimalarial agents such as chloroquine and amodiaquine. However, recent structural activity relationship (SAR)...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-aminoquinoline scaffold has long been a cornerstone of medicinal chemistry, historically dominated by antimalarial agents such as chloroquine and amodiaquine. However, recent structural activity relationship (SAR) studies have successfully repurposed this pharmacophore for oncology. By introducing electron-donating methoxy groups and hydrophobic side chains, researchers have developed novel 5,7-dimethoxyquinolin-4-amine analogs with potent anticancer and anti-angiogenic properties.

This guide provides an in-depth SAR comparison of these analogs, focusing on the lead compound 5,7-dimethoxy-2-phenyl-N-propylquinolin-4-amine (DMPPQA) . We will objectively compare its performance against traditional 4-aminoquinolines, detail its mechanism of action, and provide self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale & Structural Activity Relationship (SAR)

To understand why DMPPQA outperforms traditional 4-aminoquinolines in oncology, we must analyze the causality behind its specific structural modifications ()[1]:

  • 5,7-Dimethoxy Substitution: Traditional antimalarials rely on an electron-withdrawing 7-chloro or 7-fluoro group to inhibit heme polymerization[2]. In contrast, replacing these halogens with electron-donating methoxy groups at the C5 and C7 positions increases the electron density of the quinoline core. This enhancement strengthens π−π stacking and hydrogen-bonding interactions within the hydrophobic pockets of kinase targets, shifting the molecule's affinity from parasitic vacuoles to human endothelial and tumor targets[1].

  • 2-Phenyl Ring: The addition of a phenyl group at the C2 position significantly increases the molecule's lipophilicity (LogP). This structural choice facilitates rapid penetration of the cancer cell membrane and stabilizes the compound within the binding cleft via hydrophobic interactions[3].

  • N-Propyl Chain: The length of the alkyl chain at the 4-amino position is critical for target specificity. While bulky groups (e.g., tert-butyl) introduce steric clash and long chains reduce aqueous solubility, an N-propyl group provides the optimal balance of flexibility and steric volume to induce target-specific cytotoxicity without off-target toxicity[3].

Quantitative Performance Comparison

DMPPQA demonstrates superior cytotoxicity against human colon cancer cells (HCT-116) and selectively inhibits human umbilical vein endothelial cells (HUVECs) to prevent angiogenesis[1]. Table 1 contrasts the quantitative performance of DMPPQA with traditional 4-aminoquinoline alternatives.

Table 1: In Vitro Cytotoxicity & Mechanistic Comparison

CompoundCell LineIC₅₀ (µM)Key Structural FeaturesPrimary Mechanism
DMPPQA (Lead) HCT-1161.265,7-dimethoxy, 2-phenyl, N-propylApoptosis Induction
DMPPQA (Lead) HUVEC7.435,7-dimethoxy, 2-phenyl, N-propylAnti-angiogenesis (VEGF inhibition)
Chloroquine HCT-116> 20.07-chloro, N-diethylpentane-1,4-diamineLysosomal inhibition
Amodiaquine HCT-116> 15.07-chloro, 4-hydroxyanilinoHeme polymerase inhibition

Signaling Pathways & Mechanism of Action

Unlike traditional analogs that primarily disrupt lysosomal function, DMPPQA exerts a highly targeted, dual-action therapeutic effect ()[1]:

  • Apoptosis Induction: It triggers the intrinsic apoptotic pathway in HCT-116 cells by upregulating pro-apoptotic Bax, downregulating anti-apoptotic Bcl-2, and promoting the release of cytochrome c, which culminates in Caspase-3/9 activation[1].

  • Angiogenesis Inhibition: It suppresses Vascular Endothelial Growth Factor (VEGF) protein expression in HUVECs, effectively starving the tumor of its blood supply and preventing metastasis[3].

Pathway DMPPQA DMPPQA (5,7-dimethoxy-2-phenyl-N-propylquinolin-4-amine) VEGF VEGF Expression DMPPQA->VEGF Inhibits Bax Bax Upregulation DMPPQA->Bax Activates Bcl2 Bcl-2 Downregulation DMPPQA->Bcl2 Inhibits Angiogenesis Angiogenesis Inhibition (HUVEC Cells) VEGF->Angiogenesis Suppresses CytoC Cytochrome c Release Bax->CytoC Promotes Bcl2->CytoC Blocks Caspase Caspase-3/9 Activation CytoC->Caspase Triggers Apoptosis Apoptosis (HCT-116 Cells) Caspase->Apoptosis Executes

Caption: Dual mechanism of DMPPQA inducing targeted apoptosis and inhibiting angiogenesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows represent a self-validating system for evaluating 4-aminoquinoline analogs.

Protocol 1: In Vitro Cytotoxicity & Selectivity Profiling (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity. A self-validating setup requires parallel testing on tumor (HCT-116) and non-tumorigenic/endothelial (HUVEC) lines to calculate the Selectivity Index (SI). This ensures the compound targets cancer cells rather than acting as a universal toxin.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 and HUVEC cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat cells with DMPPQA and reference compounds (Chloroquine, Doxorubicin) at logarithmic concentrations (0.1, 1, 10, 50, 100 µM). Crucial step: Include a 0.1% DMSO vehicle control to validate that solvent toxicity is not confounding the viability data.

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours to allow formazan crystal formation.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO per well.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis & VEGF Expression Validation

Causality: Cytotoxicity alone does not prove apoptosis. Morphological staining combined with protein quantification (Western Blot) confirms the exact mechanism of cell death and validates the SAR hypothesis.

Step-by-Step Methodology:

  • Morphological Assessment: Treat HCT-116 cells with the established IC₅₀ of DMPPQA for 48h. Stain with Hoechst 33258 (10 µg/mL) for 15 mins in the dark. Observe under a fluorescence microscope for chromatin condensation and apoptotic bodies[1].

  • Protein Extraction: Lyse HUVEC cells (treated with sub-lethal doses of DMPPQA) using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein yield via BCA assay.

  • Western Blotting: Resolve 30 µg of protein on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against VEGF, Bax, Bcl-2, and Cleaved Caspase-3. Crucial step: Use β -actin as a loading control to self-validate equal protein loading across all lanes.

  • Detection: Visualize bands using enhanced chemiluminescence (ECL) and quantify via densitometry software.

Workflow Synth Synthesis Amination SAR SAR Library Generation Synth->SAR InVitro In Vitro Cytotoxicity MTT Assay SAR->InVitro Apop Apoptosis Profiling Hoechst / Flow Cytometry InVitro->Apop Mech Mechanistic Validation Western Blot Apop->Mech

Caption: Step-by-step self-validating experimental workflow for SAR evaluation.

References

  • Title: DMPPQA, a novel angiogenesis inhibitor, induces apoptosis in human colon cancer HCT-116 cells and HUVECs Source: Cell Biology International (PubMed) URL: [Link]

  • Title: Synthesis and antitumor activity of novel 4-aminoquinoline derivatives Source: ResearchGate / Scientific Literature URL: [Link]

Sources

Comparative

A Researcher's Guide to Reproducibility in the Synthesis of 5,7-dimethoxyquinolin-4-amine

Introduction: The Imperative of Reproducibility in Medicinal Chemistry 5,7-dimethoxyquinolin-4-amine is a key structural motif found in a variety of pharmacologically active compounds. As a privileged scaffold, its deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in Medicinal Chemistry

5,7-dimethoxyquinolin-4-amine is a key structural motif found in a variety of pharmacologically active compounds. As a privileged scaffold, its derivatives are integral to drug discovery programs targeting kinases, among other targets. The reliable, batch-to-batch synthesis of this quinoline core is not merely a procedural formality; it is the bedrock upon which successful drug development campaigns are built. Inconsistent synthesis can lead to downstream failures in screening, misleading structure-activity relationship (SAR) studies, and costly delays in preclinical development.

This guide provides an in-depth analysis of the factors governing the reproducibility of the synthesis of 5,7-dimethoxyquinolin-4-amine. We will dissect a standard, robust synthetic protocol, explore the common pitfalls that lead to batch-to-batch variability, and present a comparative analysis of three hypothetical batches to illustrate these challenges. Our goal is to equip researchers with the insights needed to ensure consistency, purity, and yield in their own laboratories.

Part 1: A Validated, Two-Step Synthesis Protocol

The synthesis of 5,7-dimethoxyquinolin-4-amine is efficiently achieved via a two-step process starting from the commercially available 3,5-dimethoxyaniline. This route involves a Conrad-Limpach cyclization to form the quinolone intermediate, followed by a chlorination and subsequent amination.

Step 1: Conrad-Limpach Cyclization to form 5,7-dimethoxyquinolin-4(1H)-one

This reaction establishes the core quinoline ring system. Aniline derivatives react with β-ketoesters under acidic conditions to form an enamine intermediate, which then undergoes thermal cyclization.[1]

  • Reaction: 3,5-dimethoxyaniline + Ethyl acetoacetate → 5,7-dimethoxyquinolin-4(1H)-one

  • Reagents & Conditions:

    • 3,5-dimethoxyaniline (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Sulfuric acid (catalytic)

    • Solvent: Dowtherm A

    • Temperature: 250 °C

  • Causality Behind Experimental Choices:

    • Ethyl Acetoacetate: Serves as the four-carbon source for the pyridine ring of the quinoline system. A slight excess ensures the complete consumption of the starting aniline.

    • Sulfuric Acid: Catalyzes the initial condensation between the aniline and the ketoester to form the enamine intermediate.

    • Dowtherm A: A high-boiling point solvent is crucial for achieving the high temperature required for the intramolecular cyclization (ring-closing) step.

    • High Temperature (250 °C): Provides the necessary activation energy for the 6-pi electrocyclization of the enamine intermediate, which is the rate-determining step.

Step 2: Chlorination and Amination to Yield 5,7-dimethoxyquinolin-4-amine

The quinolone intermediate is first converted to a more reactive 4-chloroquinoline, which then readily undergoes nucleophilic aromatic substitution with ammonia to yield the final product.

  • Reaction: 5,7-dimethoxyquinolin-4(1H)-one → 4-chloro-6,7-dimethoxyquinoline → 5,7-dimethoxyquinolin-4-amine

  • Reagents & Conditions:

    • Chlorination:

      • 5,7-dimethoxyquinolin-4(1H)-one (1.0 eq)

      • Phosphorus oxychloride (POCl₃) (3.0 eq)

      • Temperature: 110 °C

    • Amination:

      • 4-chloro-6,7-dimethoxyquinoline (1.0 eq)

      • Ammonia (in isopropanol)

      • Temperature: Reflux

  • Causality Behind Experimental Choices:

    • Phosphorus Oxychloride (POCl₃): A standard and effective reagent for converting the hydroxyl group of the quinolone into a chloro group, which is a good leaving group for the subsequent amination.

    • Ammonia in Isopropanol: Ammonia serves as the nitrogen source for the final amine group. Isopropanol is a suitable solvent that allows for heating to reflux to drive the substitution reaction to completion.[2]

Part 2: A Comparative Study of Batch-to-Batch Variability

To illustrate the importance of stringent process control, we present a comparative analysis of three hypothetical batches of 5,7-dimethoxyquinolin-4-amine synthesis. Each batch was initiated with the same theoretical starting quantities but was subjected to minor, yet common, procedural deviations.

Experimental Workflow and Logic

The following diagram illustrates the workflow for synthesizing and analyzing each batch, highlighting the critical control points where deviations can impact reproducibility.

G cluster_prep Preparation & Synthesis cluster_analysis Analysis & Characterization A Starting Material QC (3,5-dimethoxyaniline) B Step 1: Cyclization (Conrad-Limpach) A->B Purity Check C Step 2: Chlorination (POCl3) B->C Intermediate Check D Step 3: Amination (Ammonia) C->D Intermediate Check E Crude Product Isolation D->E F Purification (Column Chromatography) E->F G Final Product QC F->G Purity & Identity H Batch Comparison G->H Yield, Purity, Spectra

Caption: Workflow from starting material quality control to final batch comparison.

Batch Descriptions and Deviations:
  • Batch A (Control): The protocol was followed exactly as described above. High-purity starting materials from a single, trusted supplier were used. Reaction temperatures were strictly maintained using an automated reactor system.

  • Batch B (Supplier Variation): The 3,5-dimethoxyaniline was sourced from a different, less expensive supplier. While the certificate of analysis indicated >98% purity, minor uncharacterized impurities were suspected.

  • Batch C (Temperature Fluctuation): The cyclization step in Dowtherm A was performed using a standard heating mantle and was subject to a temperature fluctuation of ±10 °C around the 250 °C setpoint.

Comparative Data Summary
ParameterBatch A (Control)Batch B (Supplier Variation)Batch C (Temperature Fluctuation)
Overall Yield (%) 75%62%55%
Final Purity (HPLC, %) 99.5%97.8%96.2%
Key Impurity 1 (HPLC, %) <0.1%1.2% (Isomeric byproduct)0.8%
Key Impurity 2 (HPLC, %) <0.1%0.5%2.5% (Unreacted intermediate)
¹H NMR Clean, expected shiftsBroadening of aromatic signalsSignificant presence of quinolone intermediate signals
Melting Point (°C) 210-212 °C205-209 °C198-205 °C
Discussion of Results and Causality

The data clearly demonstrates that even minor deviations can significantly impact the outcome of the synthesis.

  • Batch B (Supplier Variation): The lower yield and purity in Batch B can be directly attributed to the quality of the starting material.[3] The presence of an isomeric impurity suggests that the alternative supplier's 3,5-dimethoxyaniline may have contained other isomers, leading to the formation of an undesired quinoline regioisomer that was difficult to separate. This highlights the critical importance of qualifying raw material suppliers.[4]

  • Batch C (Temperature Fluctuation): The poor results of Batch C underscore the sensitivity of the Conrad-Limpach cyclization to temperature. The lower temperature likely resulted in an incomplete reaction, leaving a significant amount of the quinolone intermediate unreacted.[5] The higher temperature spikes may have led to thermal decomposition, contributing to the lower overall yield and the presence of other impurities. This emphasizes that non-linear effects in chemical reactions become more pronounced at scale, where heat transfer can be less efficient.[6][7][8]

The following diagram illustrates the causal relationships between process variables and final product quality.

G cluster_inputs Input Variables cluster_outcomes Process Outcomes cluster_results Final Product Attributes A Starting Material Purity D Reaction Rate & Conversion A->D E Byproduct Formation A->E Impurities carry through B Reaction Temperature B->D Affects kinetics B->E Side reactions C Reagent Stoichiometry C->D F Yield D->F G Purity E->G Difficult to separate H Reproducibility F->H G->H

Caption: Causal loop diagram of factors affecting synthesis reproducibility.

Part 3: Detailed Experimental and Analytical Protocols

For true scientific validation, detailed and transparent methods are essential.[3]

Protocol: Synthesis of 5,7-dimethoxyquinolin-4-amine (Batch A - Control)
  • Step 1: 5,7-dimethoxyquinolin-4(1H)-one. To a flask equipped with a Dean-Stark trap and reflux condenser, add Dowtherm A (100 mL), 3,5-dimethoxyaniline (15.3 g, 0.1 mol), and ethyl acetoacetate (14.3 g, 0.11 mol). Add 3-4 drops of concentrated sulfuric acid. Heat the mixture to 150 °C for 1 hour to form the enamine, collecting the ethanol/water azeotrope. Then, increase the temperature to 250 °C and reflux for 2 hours. Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with hexanes, and dried to yield the quinolone intermediate.

  • Step 2a: 4-chloro-6,7-dimethoxyquinoline. The dried quinolone from the previous step is added portion-wise to phosphorus oxychloride (46.0 g, 0.3 mol) at 0 °C. The mixture is then heated to 110 °C for 3 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried.

  • Step 2b: 5,7-dimethoxyquinolin-4-amine. The crude 4-chloro-6,7-dimethoxyquinoline is suspended in a 7N solution of ammonia in isopropanol (150 mL) in a sealed pressure vessel. The mixture is heated to 120 °C for 12 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is taken up in dichloromethane and washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to afford 5,7-dimethoxyquinolin-4-amine as a solid.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

A robust HPLC method is critical for accurately determining the purity of each batch and quantifying impurities.[9]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.[9]

Conclusion: Best Practices for Ensuring Reproducibility

The synthesis of 5,7-dimethoxyquinolin-4-amine, while straightforward in principle, is susceptible to variability if key parameters are not controlled. This comparative guide demonstrates that the reproducibility crisis in chemistry is often a result of insufficient attention to detail in reaction conditions and starting material quality.[5][10]

To ensure batch-to-batch consistency, researchers and drug development professionals should adhere to the following principles:

  • Qualify Raw Materials: Always source starting materials from reputable suppliers and consider performing in-house quality control on new lots.

  • Strictly Control Reaction Parameters: Utilize automated lab reactors or well-calibrated monitoring equipment to maintain precise control over temperature, stirring rate, and addition times.

  • Implement In-Process Controls: Use techniques like TLC or LC-MS to monitor reaction progress and ensure completion before proceeding to the next step.

  • Develop Robust Analytical Methods: Employ validated HPLC or GC methods to accurately assess the purity of the final product and identify any impurities.

  • Maintain Detailed Records: Comprehensive batch records are invaluable for troubleshooting when inconsistencies arise.

By embracing these principles, the scientific community can enhance the reliability and efficiency of chemical synthesis, ultimately accelerating the pace of research and drug discovery.

References

  • James, M. (2015, September 2). Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. [Link]

  • Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]

  • Pure Synth. (2025, May 26). Challenges and Solutions in Modern Reaction Engineering. [Link]

  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them. [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. [Link]

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?[Link]

  • Reddit. (2022, April 30). Reproducibility of Synthesis papers. r/chemistry. [Link]

  • Crow, J. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. [Link]

  • Wang, S., et al. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]

  • Jelier, B. J., et al. (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 37(4). [Link]

  • Sagan, F., et al. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • International Journal of FMCG and Rural Management. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Plan: 5,7-Dimethoxyquinolin-4-amine

Here is a comprehensive, step-by-step guide for the proper handling and disposal of 5,7-Dimethoxyquinolin-4-amine in a professional research or drug development setting. 5,7-Dimethoxyquinolin-4-amine (CAS: 1249443-89-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step guide for the proper handling and disposal of 5,7-Dimethoxyquinolin-4-amine in a professional research or drug development setting.

5,7-Dimethoxyquinolin-4-amine (CAS: 1249443-89-7) is a heterocyclic aromatic amine utilized primarily in pharmaceutical research and drug development. Like many substituted quinolines, it presents specific environmental and biological hazards that necessitate strict lifecycle management. Improper disposal can lead to aquatic toxicity and the persistence of recalcitrant nitrogenous compounds in municipal wastewater systems.

This guide outlines the self-validating protocols required to safely manage, segregate, and dispose of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) guidelines.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams.

PropertyValue / ClassificationOperational Implication
Molecular Formula C11H12N2O2[1]High nitrogen and carbon content requires complete combustion for destruction.
Molecular Weight 204.23 g/mol [2]Standard solid at room temperature; poses a particulate/dust inhalation hazard during transfer.
Chemical Class Quinoline derivative / Aromatic amineResistant to standard biological wastewater treatment; potential aquatic toxicity. Strictly prohibit drain disposal.
Solubility Profile Soluble in organic solvents (DMSO, MeOH, DCM)Liquid waste streams will primarily consist of mixed organic solvents requiring careful segregation.

The Causality of Segregation: Why Standard Disposal Fails

The core of laboratory waste management is segregation . Heterocyclic aromatic amines like 5,7-dimethoxyquinolin-4-amine contain stable aromatic rings that are not easily degraded by the microbial consortia used in municipal water treatment plants. If poured down the drain, these compounds can pass through treatment facilities unaltered, accumulating in aquatic ecosystems where they may exhibit chronic toxicity.

Therefore, the only acceptable method of final destruction is high-temperature incineration at a licensed hazardous waste facility, which breaks the stable aromatic bonds and neutralizes the nitrogen content into diatomic nitrogen ( N2​ ) and controlled NOx​ emissions.

Step-by-Step Disposal Methodology

The following protocol must be integrated into your laboratory's standard operating procedures (SOPs) whenever synthesizing, purifying, or assaying 5,7-dimethoxyquinolin-4-amine.

Phase 1: Point-of-Generation Segregation
  • Solid Waste: Collect all contaminated consumables (e.g., pipette tips, weighing boats, filter paper, and spent silica gel from column chromatography) in a dedicated, puncture-resistant container lined with a heavy-duty polyethylene bag.

  • Liquid Waste: Determine the solvent composition of your reaction filtrate or HPLC effluent.

    • If mixed with halogenated solvents (e.g., Dichloromethane, Chloroform): Dispose of in the Halogenated Organic Waste carboy.

    • If mixed only with non-halogenated solvents (e.g., Methanol, Ethyl Acetate, DMSO): Dispose of in the Non-Halogenated Organic Waste carboy.

Phase 2: Containment and Storage
  • Vessel Selection: Use High-Density Polyethylene (HDPE) or glass carboys for liquid waste. Do not use metal containers, as trace acidic or basic byproducts from the synthesis process may cause corrosion.

  • Secondary Containment: Place all primary waste containers inside secondary containment bins capable of holding 110% of the primary container's volume to mitigate spill risks.

  • Ventilation: Store liquid waste containers in a designated fume hood or a continuously ventilated waste storage cabinet to prevent the accumulation of volatile organic compound (VOC) vapors.

Phase 3: Labeling and EHS Handoff
  • Regulatory Labeling: Attach a universally recognized Hazardous Waste tag to the container the moment the first drop of waste is added.

  • Nomenclature: Write the full chemical name ("5,7-Dimethoxyquinolin-4-amine") and the exact solvent composition on the label. Do not use abbreviations, acronyms, or structural formulas. EHS personnel and downstream waste contractors rely on explicit nomenclature to determine the correct incineration profile.

  • Closure: Ensure containers are tightly capped when not actively receiving waste. Funnels must not be left in open carboys.

Waste Workflow Visualization

The following diagram illustrates the logical flow of waste segregation to ensure compliance and environmental safety.

G Gen Waste Generation: 5,7-Dimethoxyquinolin-4-amine Seg Waste Segregation Protocol Gen->Seg Solid Solid Waste (PPE, Vials, Silica) Seg->Solid Liquid Liquid Waste (Solvents, Filtrates) Seg->Liquid EHS Institutional EHS Collection & Secondary Containment Solid->EHS Hal Halogenated Carboy (e.g., contains DCM) Liquid->Hal Halogenated Solvents Present NonHal Non-Halogenated Carboy (e.g., MeOH, DMSO) Liquid->NonHal No Halogens Present Hal->EHS NonHal->EHS Incineration Final Destruction: High-Temperature Incineration EHS->Incineration Regulated Transport

Caption: Operational workflow for the segregation and disposal of 5,7-dimethoxyquinolin-4-amine waste.

Emergency Spill Response Integration

In the event of an accidental spill of 5,7-dimethoxyquinolin-4-amine (either as a dry powder or in solution):

  • Don appropriate PPE: Nitrile gloves, safety goggles, and a lab coat. If a large powder spill occurs outside a fume hood, an N95 or P100 particulate respirator is required.

  • Containment: For liquid spills, surround the area with inert absorbent material (e.g., vermiculite or universal spill pads). For powder spills, gently cover with damp paper towels to prevent aerosolization.

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the affected area with a compatible organic solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all decontamination materials as solid hazardous waste.

References

  • PubChemLite : Structural and Chemical Information for 5,7-dimethoxyquinolin-4-amine (C11H12N2O2). Université du Luxembourg. Available at: [Link] (Referenced via PubChemLite database[1])

  • National Research Council : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA) : Hazardous Waste Management Regulations (RCRA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5,7-Dimethoxyquinolin-4-amine

Standard Operating Procedure & Safety Guide: Handling 5,7-Dimethoxyquinolin-4-amine Executive Summary 5,7-Dimethoxyquinolin-4-amine (CAS: 1249443-89-7) is a functionalized aminoquinoline derivative heavily utilized in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5,7-Dimethoxyquinolin-4-amine

Executive Summary

5,7-Dimethoxyquinolin-4-amine (CAS: 1249443-89-7) is a functionalized aminoquinoline derivative heavily utilized in drug discovery, particularly in the synthesis of kinase inhibitors and antimalarial agents[1]. While its therapeutic and research potential is significant, handling this compound requires rigorous safety protocols. It is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[2]. This guide provides a comprehensive, self-validating framework for the safe handling, dissolution, and disposal of this chemical.

Mechanistic Toxicology & Hazard Assessment

To handle 5,7-Dimethoxyquinolin-4-amine safely, researchers must understand why it is hazardous. The primary danger of aminoquinolines lies in their metabolic activation rather than just their native state.

In vivo, aminoquinolines undergo hepatic metabolism mediated by Cytochrome P450 enzymes , predominantly CYP3A4 and CYP2E1[3][4]. This enzymatic oxidation generates highly reactive intermediates, such as semiquinoneimines. These reactive metabolites deplete intracellular glutathione (GSH) and induce severe oxidative stress[5]. In red blood cells—particularly those deficient in glucose-6-phosphate dehydrogenase (G6PD)—this oxidative stress leads to membrane damage, eryptosis, and hemolytic anemia. Furthermore, quinoline derivatives can exhibit Type II binding interactions with the heme iron of P450 enzymes, complicating their metabolic clearance.

Because of this specific metabolic pathway, preventing the inhalation of dust and dermal exposure is not just a regulatory formality; it is a biological necessity to prevent systemic absorption and subsequent oxidative toxicity.

ToxicityMechanism A 5,7-Dimethoxyquinolin- 4-amine B Cytochrome P450 (CYP3A4 / CYP2E1) A->B Hepatic Metabolism C Reactive Metabolites (Semiquinoneimines) B->C Oxidation D Oxidative Stress (GSH Depletion) C->D ROS Generation E Eryptosis & Hemolysis D->E Cellular Damage

Metabolic activation of aminoquinolines via CYP450 leading to oxidative stress and cellular damage.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation, the following PPE matrix must be strictly adhered to.

PPE CategorySpecification & StandardOperational Justification (Causality)
Eye Protection ANSI Z87.1 compliant safety goggles.Prevents mucosal absorption of aerosolized particulates during the weighing process.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness). Double-gloving is mandatory when handling solutions.Aminoquinolines dissolved in organic solvents (e.g., DMSO) have exponentially higher dermal permeability. The outer glove must be changed immediately upon solvent contact to prevent the vehicle from carrying the toxin through the skin barrier.
Body Protection Flame-retardant, fluid-resistant lab coat with knit cuffs.Prevents the accumulation of static chemical dust on personal clothing and exposed wrists.
Respiratory N95/P100 particulate respirator.Required only if weighing outside a HEPA-filtered enclosure. Protects against the inhalation of fine crystalline dust (Acute Tox. 4). All handling should ideally occur within a certified fume hood.

Operational Workflow: Preparation of Stock Solutions

The following step-by-step methodology provides a self-validating system for reconstituting 5,7-Dimethoxyquinolin-4-amine, ensuring that every action has a verifiable safety check.

OperationalWorkflow Step1 1. Environmental Validation Verify Fume Hood (80-120 fpm) & Don PPE Step2 2. Static Mitigation & Weighing Use Anti-Static Gun & Draft Shield Step1->Step2 Step3 3. Dissolution Reconstitute in Anhydrous DMSO Step2->Step3 Step4 4. Aliquoting Transfer to Amber Glass Vials Step3->Step4 Step5 5. Secure Storage Argon Purge, Store at -20°C Step4->Step5

Standard operational workflow for the safe preparation and storage of aminoquinoline solutions.

Step-by-Step Methodology:

  • Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm). This ensures the aerodynamic containment of any aerosolized powder.

  • Static Mitigation: Quinoline powders frequently hold static charges, causing them to aerosolize or adhere unpredictably to spatulas. Discharge the weigh boat using an anti-static gun (e.g., Zerostat) and use a grounded micro-spatula.

  • Weighing: Tare the anti-static weigh boat on an analytical balance inside a draft shield. Carefully transfer the required mass of 5,7-Dimethoxyquinolin-4-amine.

  • Dissolution: Transfer the powder to a borosilicate glass vial. In drug discovery, Dimethyl Sulfoxide (DMSO) is the standard vehicle. Add the calculated volume of anhydrous DMSO to achieve the desired molarity. Critical Check: DMSO is a powerful penetration enhancer. Verify that your double-gloving is intact during this step.

  • Homogenization: Seal the vial and vortex gently. If the compound resists dissolution, sonicate the vial in a water bath at room temperature for 5-10 minutes. Avoid excessive heat, which can degrade the methoxy groups.

  • Storage Aliquoting: Transfer the stock solution into amber glass vials. Aminoquinolines can be susceptible to photo-degradation. Purge the vial headspace with an inert gas (Nitrogen or Argon) to prevent oxidative degradation, seal tightly with PTFE-lined caps, and store at -20°C.

Spill Management & Disposal Plan

A rapid, systematic response to spills prevents widespread laboratory contamination and exposure.

Solid (Powder) Spills:

  • Do not sweep dry powder , as the mechanical action generates toxic aerosols.

  • Cover the spill gently with absorbent paper towels.

  • Lightly dampen the towels with a suitable solvent (e.g., 70% Ethanol or Isopropanol) to dissolve and capture the powder without aerosolizing it.

  • Wipe inward toward the center of the spill to prevent spreading.

  • Place all contaminated materials into a designated, sealable solid hazardous waste bag.

Liquid (Solution) Spills:

  • If the spill involves a DMSO stock solution, evacuate the immediate area if the volume is large, as DMSO rapidly permeates standard laboratory PPE and carries the dissolved quinoline with it.

  • Apply an inert absorbent material (e.g., vermiculite or universal spill pads) over the liquid.

  • Once absorbed, collect the material using a plastic scoop and place it in a hazardous waste container.

  • Wash the spill surface thoroughly with soap and water to remove any residual DMSO/quinoline mixture.

Disposal Protocols: Never dispose of 5,7-Dimethoxyquinolin-4-amine down the drain. Collect all solid waste, empty reagent vials, and solvent washings in clearly labeled, sealable hazardous waste containers. Manifest the waste as "Toxic Organic Waste (Contains Quinoline Derivatives)" for high-temperature incineration by a certified Environmental Health and Safety (EHS) contractor.

References

  • nextsds.com . "5,7-dimethoxyquinolin-4-amine — Chemical Substance Information (CAS: 1249443-89-7)". NextSDS Chemical Database. URL: [Link]

  • National Institutes of Health (NIH) / PMC . "Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model". Malaria Journal. URL:[Link]

  • National Institutes of Health (NIH) / PMC . "Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4". Journal of Medicinal Chemistry. URL:[Link]

  • American Chemical Society (ACS) . "Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives". Journal of Medicinal Chemistry. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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